molecular formula C20H24O2 B1670655 Dimestrol CAS No. 130-79-0

Dimestrol

カタログ番号: B1670655
CAS番号: 130-79-0
分子量: 296.4 g/mol
InChIキー: VQOAQMIKPYNCMV-FMQUCBEESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethylstilbestrol dimethyl ether is a stilbenoid.

特性

IUPAC Name

1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOAQMIKPYNCMV-FMQUCBEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860026
Record name 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-79-0, 7773-34-4
Record name Diethylstilbestrol dimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilbene, alpha,alpha'-diethyl-4,4'-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4,4'-(1,2-diethylethylene)dianisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-bis(4-methoxyphenyl)hex-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0MA01FTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimestrol: A Technical Overview of its Pharmacokinetics and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimestrol, a synthetic nonsteroidal estrogen of the stilbestrol group, is structurally recognized as the dimethyl ether of diethylstilbestrol (DES).[1] While historically utilized for hormonal therapy, a comprehensive understanding of its pharmacokinetic profile and metabolic pathways remains largely undocumented in publicly available scientific literature. This technical guide synthesizes the available information, proposing a logical metabolic cascade based on its chemical structure and the well-documented biotransformation of its parent compound, diethylstilbestrol. It is critical to note that quantitative pharmacokinetic data for this compound is sparse, and therefore, this document primarily presents a qualitative and inferred analysis, supplemented by established knowledge of related compounds.

Introduction

This compound, also known as dianisylhexene or 4,4'-dimethoxy-α,α'-diethylstilbene, has been employed in clinical settings for conditions associated with estrogen deficiency.[1] As an estrogen ether, its biological activity is intrinsically linked to its biotransformation. The central hypothesis, supported by the metabolism of other estrogen ethers, is that this compound functions as a prodrug, undergoing metabolic activation to exert its estrogenic effects. This guide will explore the inferred pharmacokinetic characteristics and metabolic pathways of this compound, drawing parallels with the extensively studied diethylstilbestrol (DES).

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic ParameterInferred Characteristics of this compoundSupporting Rationale
Absorption Likely well-absorbed following oral and parenteral administration due to its lipophilic nature.The presence of two methoxy groups increases lipophilicity compared to DES, which generally favors absorption across biological membranes.
Distribution Expected to have a wide volume of distribution, with potential for accumulation in adipose tissue.Increased lipophilicity would facilitate distribution into fatty tissues, potentially contributing to its long-acting nature.
Metabolism Primarily hepatic. The key initial step is hypothesized to be O-demethylation to form active metabolites.As an ether, enzymatic cleavage of the methyl groups is a logical and common metabolic pathway to unmask the active phenolic hydroxyl groups.
Excretion Metabolites are likely excreted via both renal and fecal routes, similar to other estrogens and their metabolites.[2]The route of excretion for DES and its conjugates is well-established, and it is probable that this compound metabolites follow a similar pattern.

This compound is considered a long-acting estrogen, which may be attributable to a slow rate of metabolic activation and/or storage in and slow release from adipose tissue.[1][3]

Metabolic Pathways

The primary metabolic pathway of this compound is proposed to be initiated by O-demethylation , a common reaction for xenobiotics containing methoxy groups. This process would convert this compound into its pharmacologically active parent compound, diethylstilbestrol (DES), and potentially a mono-demethylated intermediate. Following its formation, DES would then enter its own well-established metabolic cascade.

Proposed Metabolic Activation of this compound

G Proposed Metabolic Activation of this compound This compound This compound (4,4'-dimethoxy-α,α'-diethylstilbene) Mono_demethylated Mono-demethylated Intermediate This compound->Mono_demethylated O-demethylation (CYP450 enzymes) DES Diethylstilbestrol (DES) Mono_demethylated->DES O-demethylation (CYP450 enzymes)

Caption: Proposed initial metabolic activation of this compound via sequential O-demethylation.

Subsequent Metabolism of Diethylstilbestrol (DES)

Once formed, DES undergoes extensive metabolism primarily involving oxidative transformations and conjugation reactions.

G Metabolic Pathways of Diethylstilbestrol (DES) DES Diethylstilbestrol (DES) Oxidative_Metabolites Oxidative Metabolites (e.g., Dienestrol, Hydroxy-DES) DES->Oxidative_Metabolites Oxidation (CYP450 enzymes) Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) DES->Conjugated_Metabolites Conjugation (UGTs, SULTs) Oxidative_Metabolites->Conjugated_Metabolites Conjugation (UGTs, SULTs) Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

Caption: Established metabolic pathways of Diethylstilbestrol (DES).

The oxidative metabolism of DES can lead to the formation of various metabolites, including dienestrol.[4] Both DES and its oxidative metabolites can then undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.[2]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolic analysis of this compound are not available in the reviewed literature. However, standard methodologies used for the analysis of related compounds like DES would be applicable.

General Experimental Workflow for Pharmacokinetic Analysis

G General Workflow for Pharmacokinetic Studies Dosing Animal Dosing (e.g., oral, intravenous) Sampling Serial Blood/Tissue Sampling Dosing->Sampling Extraction Sample Preparation (e.g., SPE, LLE) Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling

Caption: A generalized workflow for conducting preclinical pharmacokinetic studies.

Key Methodological Considerations:

  • Animal Model: The choice of animal model is crucial, as species differences in metabolism have been observed for DES.[2]

  • Sample Preparation: Biological samples (plasma, urine, feces, tissues) would require extraction to isolate this compound and its potential metabolites. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.

  • Analytical Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) would be the methods of choice for the sensitive and specific quantification of this compound and its metabolites.[5]

  • Metabolite Identification: In vitro studies using liver microsomes or hepatocytes can be employed to identify potential metabolites. High-resolution mass spectrometry is a powerful tool for structural elucidation.

Conclusion

The pharmacokinetics and metabolic pathways of this compound are not well-characterized in the existing scientific literature. Based on its chemical structure as a dimethyl ether of DES, it is reasonable to propose that this compound acts as a prodrug, undergoing O-demethylation to form the pharmacologically active DES. Subsequently, it would follow the known metabolic pathways of DES, involving oxidation and conjugation. The long-acting nature of this compound is likely due to its lipophilicity, leading to depot formation in adipose tissue and a slow rate of metabolic activation. Further research, including in vivo pharmacokinetic studies and in vitro metabolism experiments, is necessary to definitively elucidate the ADME properties and metabolic fate of this compound. Such studies would provide valuable data for a more complete understanding of its pharmacological profile and for any potential future drug development efforts.

References

The Historical Context of Dimestrol's Development and Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimestrol, a synthetic nonsteroidal estrogen, emerged from the broader exploration of stilbene derivatives, a class of compounds that revolutionized hormone therapy in the mid-20th century. As the dimethyl ether of diethylstilbestrol (DES), its development and clinical application are intrinsically linked to the history of its more famous precursor. This guide provides a comprehensive overview of the historical context of this compound's development, its synthesis, mechanism of action, and clinical applications. It also details relevant experimental protocols and summarizes key pharmacological data, offering a valuable resource for researchers in endocrinology and drug development. Due to the limited availability of specific quantitative data for this compound, data from its closely related and extensively studied parent compound, diethylstilbestrol (DES), is included for comparative and contextual purposes, with this distinction clearly noted.

Historical Development and Clinical Use

This compound, also known as dianisylhexene or diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group.[1] Its history is closely intertwined with that of diethylstilbestrol (DES), which was first synthesized in 1938.[2] The development of these synthetic estrogens was a landmark in medicine, offering potent, orally active alternatives to natural estrogens.

This compound has been used clinically for various hormone-related conditions. Its applications have included hormonal therapy for:

  • Delayed female puberty: To induce the development of secondary sexual characteristics.[1]

  • Hypogonadism: As a form of estrogen replacement therapy.[1]

  • Menopausal and postmenopausal symptoms: To alleviate symptoms such as hot flashes and vaginal atrophy.[1]

Beyond human medicine, this compound also found use as a growth promoter in livestock, a practice shared with DES.[1] The use of stilbene estrogens in agriculture became a subject of controversy and regulatory scrutiny due to concerns about residues in food products and their potential health effects on consumers.

The clinical use of this compound and other stilbene derivatives has significantly declined. This is largely due to the severe adverse effects associated with in utero exposure to DES, including an increased risk of clear-cell adenocarcinoma of the vagina and cervix in the daughters of women who took DES during pregnancy.[1] While this compound is the dimethyl ether of DES, the shadow of DES's toxicity has invariably impacted the perception and use of related compounds.

Pharmacological Data

Quantitative pharmacological data specifically for this compound is scarce in publicly available literature. Therefore, data for the closely related and extensively studied compound, diethylstilbestrol (DES), is presented here to provide context for the expected pharmacological profile of this compound.

Table 1: Estrogen Receptor Binding Affinity of Diethylstilbestrol (DES)

CompoundReceptorRelative Binding Affinity (RBA) (%) vs. EstradiolReference
Diethylstilbestrol (DES)Estrogen Receptor α (ERα)~468[3]
Diethylstilbestrol (DES)Estrogen Receptor β (ERβ)~295[3]
Diethylstilbestrol (DES)Nuclear Estrogen Receptor245 ± 36[4]

Note: The data presented is for Diethylstilbestrol (DES), the parent compound of this compound.

Table 2: Pharmacokinetic Parameters of Diethylstilbestrol (DES) in Humans

ParameterValueReference
BioavailabilityWell-absorbed orally[3]
Protein Binding>95%[3]
MetabolismHepatic (Hydroxylation, oxidation, glucuronidation)[3]
Elimination Half-life~24 hours[3]
ExcretionUrine and feces[3]

Note: The data presented is for Diethylstilbestrol (DES), the parent compound of this compound.

Mechanism of Action

This compound, like other stilbene estrogens, exerts its effects by acting as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ.

estrogen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding ER_this compound This compound-ER Complex HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ER_Dimestrol_dimer Dimerized This compound-ER Complex ER_this compound->ER_Dimestrol_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response ER_Dimestrol_dimer->ERE Binding

Figure 1. Simplified Estrogen Signaling Pathway

Upon entering a target cell, this compound binds to estrogen receptors in the cytoplasm, causing the dissociation of heat shock proteins. The this compound-ER complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive coupling of p-methoxypropiophenone.

dimestrol_synthesis reagent1 p-Methoxypropiophenone reagents TiCl4, Zn THF, Reflux reagent1->reagents product This compound reagents->product

Figure 2. Synthesis of this compound Workflow

Procedure:

  • Zinc dust is slurried in dry tetrahydrofuran (THF) under an inert atmosphere.

  • A solution of titanium tetrachloride in dry benzene is added, and the mixture is refluxed overnight to form the active Ti(II) reagent.

  • A solution of p-methoxypropiophenone in dry THF is added to the reagent mixture.

  • The solution is refluxed for approximately 12 hours.

  • After cooling, the reaction mixture is poured into aqueous hydrochloric acid and extracted with ether.

  • The combined ether extracts are washed, dried, and concentrated.

  • The crude product is purified by chromatography on silica gel to yield this compound.[1]

Uterotrophic Assay (General Protocol)

The uterotrophic assay is a standard in vivo bioassay to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

uterotrophic_assay start Select Immature/Ovariectomized Female Rodents dosing Administer this compound or Vehicle (e.g., daily for 3 days) start->dosing necropsy Necropsy on Day 4 dosing->necropsy dissection Dissect Uterus necropsy->dissection weighing Weigh Uterus (Wet and/or Dry Weight) dissection->weighing analysis Compare Uterine Weights (Treated vs. Control) weighing->analysis

Figure 3. Uterotrophic Assay Experimental Workflow

Methodology:

  • Animal Model: Immature or ovariectomized female rats or mice are used.

  • Dosing: Animals are administered the test compound (this compound) or a vehicle control daily for a set period (e.g., 3-7 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

  • Necropsy: On the day after the final dose, the animals are euthanized.

  • Uterine Dissection and Weighing: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to remove luminal fluid before weighing or dried to obtain a dry weight.

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Estrogen Receptor Competitive Binding Assay (General Protocol)

This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]estradiol) for binding to the estrogen receptor.

competitive_binding_assay prepare_er Prepare Estrogen Receptor (e.g., from uterine cytosol or recombinant) incubate Incubate ER with Radiolabeled Estradiol and Varying Concentrations of this compound prepare_er->incubate separate Separate Receptor-Bound from Free Radiolabeled Estradiol (e.g., charcoal adsorption, filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify calculate Calculate IC50 and/or Ki quantify->calculate

Figure 4. Competitive Binding Assay Workflow

Methodology:

  • Receptor Preparation: A source of estrogen receptors is prepared, typically from the cytosol of estrogen target tissues (e.g., rat uterus) or using recombinant human ERα or ERβ.

  • Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: After incubation, the receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol. Common methods include dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of this compound for the estrogen receptor.

Conclusion

This compound represents a chapter in the history of synthetic hormone development, offering therapeutic options for various estrogen-deficient states. Its story is a poignant reminder of the power of synthetic chemistry to address medical needs, while also highlighting the critical importance of long-term safety monitoring in drug development. The profound and delayed toxicities discovered with the closely related DES underscore the complexities of endocrine disruption and have shaped modern approaches to the safety assessment of hormonally active compounds. For researchers today, the study of this compound and its congeners provides valuable insights into the structure-activity relationships of nonsteroidal estrogens and the intricate mechanisms of hormone action.

References

Dimestrol's Binding Affinity for Estrogen Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimestrol's binding affinity for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes. This compound, a synthetic nonsteroidal estrogen, exhibits differential binding to these two receptor isoforms, a characteristic that is of significant interest in the fields of endocrinology and drug development. This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity of this compound for ERα and ERβ

This compound, also known as diethylstilbestrol dimethyl ether, demonstrates a marked preference for ERβ over ERα. The binding affinity is commonly expressed as a Relative Binding Affinity (RBA), which compares the binding of the test compound to that of the natural ligand, 17β-estradiol (E2), set at 100%.

CompoundReceptor SubtypeRelative Binding Affinity (RBA) (%)Reference
This compound (DMS)ERα22.2 ± 4.3[1]
This compound (DMS)ERβ237 ± 28[1]
17β-Estradiol (E2)ERα100[1]
17β-Estradiol (E2)ERβ100[1]

Table 1: Relative Binding Affinity of this compound for ERα and ERβ. The data clearly indicates that this compound binds preferentially to the ERβ subtype.[1]

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity for estrogen receptors is typically accomplished through competitive binding assays. Two common methods are the competitive radioligand binding assay and the fluorescence polarization (FP) assay.

Competitive Radioligand Binding Assay

This classical method quantifies the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor.

Methodology:

  • Preparation of Receptor Source: Estrogen receptors (either full-length or the ligand-binding domain) are prepared from various sources, such as recombinant expression systems (e.g., E. coli, insect cells) or from tissue homogenates (e.g., rat uterine cytosol).

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxyapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The RBA is then calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100%.[1]

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled estrogen ligand (tracer) upon binding to the estrogen receptor.

Methodology:

  • Assay Components: The assay mixture contains the estrogen receptor, a fluorescently labeled estrogen tracer, and the competitor compound (this compound).

  • Principle: When the small, fluorescently labeled tracer is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger estrogen receptor, its rotation is slowed, leading to an increase in fluorescence polarization.

  • Competition: The unlabeled competitor compound competes with the fluorescent tracer for binding to the receptor. As the concentration of the competitor increases, more of the tracer is displaced, leading to a decrease in fluorescence polarization.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: Similar to the radioligand binding assay, the data is used to generate a competition curve and determine the IC50 value of the test compound.

experimental_workflow cluster_radioligand Competitive Radioligand Binding Assay cluster_fp Fluorescence Polarization Assay A1 Prepare Receptor (ERα or ERβ) A2 Incubate with [³H]-E2 and this compound A1->A2 A3 Separate Bound and Free Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 and RBA A4->A5 B1 Prepare ER, Fluorescent Tracer, and this compound Mixture B2 Incubate to Reach Equilibrium B1->B2 B3 Measure Fluorescence Polarization B2->B3 B4 Calculate IC50 and RBA B3->B4

Experimental workflows for determining ER binding affinity.

Estrogen Receptor Signaling Pathways

Upon ligand binding, estrogen receptors can initiate signaling through two primary pathways: the classical (genomic) pathway and the non-genomic pathway.

Classical (Genomic) Signaling Pathway

This pathway involves the direct regulation of gene expression by the estrogen receptor.

  • Ligand Binding and Dimerization: Upon binding of an agonist like this compound, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).

  • Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

  • DNA Binding and Transcription: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators: The complex then recruits co-activator or co-repressor proteins, which modulate the transcription of downstream genes, leading to physiological effects.

genomic_signaling cluster_nucleus ligand This compound er ERα or ERβ ligand->er dimer ER Dimer er->dimer hsp Heat Shock Proteins hsp->er Dissociation nucleus Nucleus dimer->nucleus ere ERE transcription Gene Transcription ere->transcription dimer_n ER Dimer dimer_n->ere

Classical (Genomic) Estrogen Receptor Signaling Pathway.
Non-Genomic Signaling Pathway

This pathway involves rapid, non-transcriptional effects that are initiated at the cell membrane or in the cytoplasm.

  • Membrane-Associated Receptors: A sub-population of estrogen receptors is localized to the plasma membrane, often in association with caveolin.

  • Activation of Kinase Cascades: Ligand binding to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways.

  • Downstream Effects: These kinase cascades can then phosphorylate and modulate the activity of various downstream proteins, including other transcription factors, leading to rapid cellular responses that do not require new gene synthesis.

non_genomic_signaling ligand This compound mem_er Membrane ER ligand->mem_er pi3k PI3K mem_er->pi3k mapk MAPK/ERK mem_er->mapk akt Akt pi3k->akt downstream Downstream Cellular Effects akt->downstream mapk->downstream

Non-Genomic Estrogen Receptor Signaling Pathway.

Conclusion

The data presented in this technical guide highlights the significant preferential binding of this compound to the ERβ subtype. This selectivity is a key characteristic that may be exploited in the development of novel therapeutics targeting estrogen receptor signaling. The detailed experimental protocols provide a foundation for researchers to design and execute studies to further investigate the pharmacological properties of this compound and other ER-modulating compounds. The illustrated signaling pathways offer a visual framework for understanding the molecular mechanisms through which this compound may exert its biological effects.

References

In Vitro Estrogenic Activity of Dimestrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, also known as dianisylhexene, 4,4'-dimethoxy-α,α'-diethylstilbene, or diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. Structurally related to the more widely studied diethylstilbestrol (DES), this compound has been investigated for its potential hormonal activity. This technical guide provides a comprehensive overview of the in vitro estrogenic activity of this compound in various cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Estrogenic Activity Profile of this compound

The in vitro estrogenic activity of this compound is characterized by a low intrinsic affinity for the estrogen receptor (ER) but can be potentiated through metabolic activation. Understanding this dual characteristic is crucial for interpreting its biological effects.

Estrogen Receptor Binding Affinity

Direct binding assays have demonstrated that this compound exhibits a significantly lower affinity for the estrogen receptor compared to estradiol (E2) and its parent compound, diethylstilbestrol (DES). One study quantified the Relative Binding Affinity (RBA) of diethylstilbestrol dimethyl ether (this compound) for the estrogen receptor as 0.056, where the RBA of estradiol is set to 100[1]. This indicates a very weak direct interaction with the ER. The presence of methyl groups on the hydroxyl moieties, which are crucial for hydrogen bonding within the receptor's ligand-binding pocket, is thought to be responsible for this reduced affinity[1].

Cell-Based Assays

In cell-based assays, which measure the functional consequences of ER activation, this compound has shown marginal to low estrogenic activity in its parent form.

MCF-7 Cell Line: In studies using the estrogen-responsive human breast cancer cell line MCF-7, 4,4′-dimethoxystilbene (this compound) exhibited only marginal activity in an estrogen reporter assay[2][3]. This is consistent with its low receptor binding affinity.

Metabolic Activation: A critical finding is that the estrogenic activity of this compound can be significantly increased following metabolic activation. Incubation with liver microsomes (S9 fraction) from rats treated with 3-methylcholanthrene or phenobarbital in the presence of NADPH led to the exhibition of estrogenic activities by 4,4′-dimethoxystilbene[2][3]. This suggests that this compound can be metabolized into compounds with a higher affinity for the estrogen receptor and greater estrogenic potency. This process of metabolic activation is a key consideration when evaluating the potential in vivo effects of this compound based on in vitro data.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro estrogenic activity of this compound and its comparator, Diethylstilbestrol (DES).

CompoundAssay TypeReceptorRelative Binding Affinity (RBA)Reference
Diethylstilbestrol dimethyl ether (this compound)Estrogen Receptor BindingER0.056[1]
Diethylstilbestrol (DES)Estrogen Receptor BindingNuclear ER245 ± 36[4]

RBA is relative to Estradiol (RBA = 100).

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro estrogenicity studies. Below are representative protocols for key assays mentioned in the literature.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

  • Estrogen receptor preparation (e.g., from rat uterine cytosol)

  • [³H]-Estradiol (radiolabeled ligand)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxyapatite slurry or dextran-coated charcoal

Procedure:

  • Prepare serial dilutions of the test compound and a standard competitor (e.g., unlabeled estradiol).

  • In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound or standard.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound from unbound [³H]-Estradiol using either hydroxyapatite slurry (which binds the receptor-ligand complex) or dextran-coated charcoal (which adsorbs the unbound ligand).

  • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50).

  • Determine the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to that of unlabeled estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran stripped FBS (to remove endogenous steroids)

  • Test compound (this compound)

  • Positive control (e.g., 17β-estradiol)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Culture MCF-7 cells in standard medium. Prior to the assay, switch to a hormone-free medium containing charcoal-dextran stripped FBS for a period to deplete endogenous estrogens.

  • Seed the cells into 96-well plates at a predetermined density and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound, a positive control, and a vehicle control.

  • Incubate the plates for a defined period (e.g., 6 days), replacing the medium with fresh treatment solutions as needed.

  • At the end of the incubation, assess cell viability using a suitable colorimetric or fluorometric assay.

  • Measure the absorbance or fluorescence and calculate the percentage of cell proliferation relative to the vehicle control.

  • Determine the EC50 value, which is the concentration of the compound that induces a half-maximal proliferative response.

Alkaline Phosphatase Induction Assay in Ishikawa Cells

This assay quantifies the induction of alkaline phosphatase, an estrogen-responsive enzyme, in the human endometrial adenocarcinoma cell line Ishikawa.

Materials:

  • Ishikawa cells

  • Cell culture medium

  • Hormone-free medium

  • Test compound (this compound)

  • Positive control (e.g., 17β-estradiol)

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Lysis buffer

Procedure:

  • Culture Ishikawa cells and prepare them in hormone-free medium as described for the MCF-7 assay.

  • Seed the cells into 96-well plates.

  • Treat the cells with various concentrations of the test compound, a positive control, and a vehicle control.

  • Incubate for a specified duration (e.g., 72 hours).

  • Lyse the cells to release the intracellular enzymes.

  • Add the alkaline phosphatase substrate solution to each well.

  • Incubate to allow for the colorimetric reaction to develop.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the fold induction of alkaline phosphatase activity relative to the vehicle control and determine the EC50 value.

S9 Metabolic Activation Protocol for In Vitro Assays

This protocol describes the incorporation of a liver S9 fraction to simulate metabolic activation of a test compound.

Materials:

  • Liver S9 fraction (from induced or uninduced rodents)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Test compound (this compound)

  • Assay medium

Procedure:

  • Prepare the S9 mix by combining the S9 fraction with the NADPH-generating system or NADPH in an appropriate buffer.

  • Pre-incubate the test compound with the S9 mix for a defined period (e.g., 60-120 minutes) at 37°C to allow for metabolic conversion.

  • Stop the metabolic reaction (e.g., by heat inactivation or addition of a chemical inhibitor, depending on the subsequent assay).

  • Use the resulting mixture containing the parent compound and its metabolites as the test substance in the desired in vitro estrogenicity assay (e.g., receptor binding, cell proliferation, or reporter gene assay).

  • Compare the estrogenic activity of the metabolically activated compound to that of the parent compound alone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of estrogen action and the general workflows of the described experimental assays.

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolism Metabolic Activation (e.g., by S9) This compound->Metabolism ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and Binds to DNA Metabolite Active Metabolite Metabolism->Metabolite Metabolite->ER Binds Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Simplified estrogen signaling pathway for this compound.

ExperimentalWorkflow cluster_assays In Vitro Estrogenicity Assays cluster_binding Receptor Binding Assay cluster_proliferation Cell Proliferation Assay (MCF-7) cluster_enzyme Alkaline Phosphatase Assay (Ishikawa) Binding_Start Incubate ER, [3H]E2, and this compound Binding_Sep Separate Bound and Unbound Binding_Start->Binding_Sep Binding_Quant Quantify Radioactivity Binding_Sep->Binding_Quant Binding_Result Calculate RBA Binding_Quant->Binding_Result Prolif_Start Seed Cells Prolif_Treat Treat with this compound Prolif_Start->Prolif_Treat Prolif_Incubate Incubate Prolif_Treat->Prolif_Incubate Prolif_Assess Assess Viability Prolif_Incubate->Prolif_Assess Prolif_Result Calculate EC50 Prolif_Assess->Prolif_Result Enzyme_Start Seed Cells Enzyme_Treat Treat with this compound Enzyme_Start->Enzyme_Treat Enzyme_Incubate Incubate Enzyme_Treat->Enzyme_Incubate Enzyme_Lysis Lyse Cells Enzyme_Incubate->Enzyme_Lysis Enzyme_Substrate Add Substrate Enzyme_Lysis->Enzyme_Substrate Enzyme_Measure Measure Absorbance Enzyme_Substrate->Enzyme_Measure Enzyme_Result Calculate EC50 Enzyme_Measure->Enzyme_Result

Caption: General workflows for in vitro estrogenicity assays.

Conclusion

The in vitro estrogenic activity of this compound is weak in its parent form due to a low binding affinity for the estrogen receptor. However, the potential for metabolic activation to more potent estrogenic compounds is a significant factor that must be considered in the overall assessment of its biological activity. This technical guide provides a summary of the current understanding of this compound's in vitro estrogenicity and detailed protocols for its assessment. Further research is warranted to fully characterize the metabolites of this compound and their specific activities in various estrogen-responsive systems.

References

An In-Depth Technical Guide to Dimestrol: Molecular Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimestrol, a synthetic nonsteroidal estrogen, has been a subject of interest in medicinal chemistry and pharmacology due to its estrogenic activity. This technical guide provides a comprehensive overview of the molecular properties, experimental protocols for synthesis and analysis, and the biological signaling pathways of this compound. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanism of action.

Molecular Properties of this compound

This compound, also known as diethylstilbestrol dimethyl ether, is a stilbene derivative with potent estrogenic effects. Its key molecular and physical properties are summarized in the tables below.

Chemical and Physical Data
PropertyValueReference(s)
Molecular Formula C20H24O2[1][2][3][4]
Molecular Weight 296.40 g/mol [1][3][5]
IUPAC Name 1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene[1][4]
CAS Number 130-79-0[2][3][4][5]
Melting Point 124 °C[3]
Boiling Point Not available
Appearance Crystals[3]
Identifiers and Descriptors
Identifier/DescriptorValueReference(s)
SMILES CC/C(=C(\CC)/c1ccc(cc1)OC)/c2ccc(cc2)OC[2]
InChI InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+[1][4]
InChIKey VQOAQMIKPYNCMV-FMQUCBEESA-N[1][4]
Solubility Data
SolventSolubilityReference(s)
Water Practically insoluble[3]
Alcohol Soluble[3]
Acetone Freely soluble[3]
Ether Freely soluble[3]
Vegetable Oils Soluble[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive coupling of p-methoxypropiophenone.

Materials:

  • p-Methoxypropiophenone

  • Titanium (IV) chloride (TiCl4)

  • Zinc dust

  • Tetrahydrofuran (THF), anhydrous

  • Benzene, anhydrous

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium chloride solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (10.0 mmol).

  • Add anhydrous tetrahydrofuran (20 mL) to the flask to create a slurry.

  • Slowly add a solution of titanium (IV) chloride (5.0 mmol) in anhydrous benzene (3 mL) to the zinc slurry.

  • Reflux the resulting mixture overnight. This will generate the active low-valent titanium reagent.

  • Prepare a solution of p-methoxypropiophenone (3.0 mmol) in anhydrous tetrahydrofuran (5 mL).

  • Add the p-methoxypropiophenone solution to the refluxing titanium reagent mixture.

  • Continue to reflux the reaction mixture for an additional 12 hours.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of 2 M aqueous hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution in vacuo to obtain the crude product.

Purification of this compound

The crude this compound can be purified by column chromatography followed by recrystallization.

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent.

Recrystallization:

  • Dissolve the purified this compound from the column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot (e.g., petroleum ether).[3]

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The expected signals would correspond to the aromatic protons, the methoxy groups, and the ethyl groups of the this compound molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O stretching of the methoxy groups, the C=C stretching of the alkene and aromatic rings, and the C-H stretching of the alkyl and aromatic groups.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of this compound (m/z = 296.4).

Biological Activity and Signaling Pathways

This compound exerts its biological effects by acting as an agonist for estrogen receptors (ERs), primarily ERα and ERβ.[5] As a synthetic estrogen, its mechanism of action is analogous to that of other well-characterized estrogens like diethylstilbestrol (DES).

Upon entering a target cell, this compound binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if it was in the cytoplasm. In the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription. The altered gene expression profile results in the various physiological and pathophysiological effects associated with estrogenic compounds.

Below are Graphviz diagrams illustrating the general experimental workflow for this compound synthesis and the proposed signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis p-Methoxypropiophenone p-Methoxypropiophenone Reductive Coupling Reductive Coupling p-Methoxypropiophenone->Reductive Coupling TiCl4, Zn Crude this compound Crude this compound Reductive Coupling->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound NMR NMR Pure this compound->NMR IR IR Pure this compound->IR MS MS Pure this compound->MS

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Dimestrol_ER_Complex This compound-ER Complex Dimerization Dimerization Dimestrol_ER_Complex->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Nuclear Translocation->ERE Binds Transcription Modulation Transcription Modulation ERE->Transcription Modulation Recruits Co-regulators Altered Gene Expression Altered Gene Expression Transcription Modulation->Altered Gene Expression Biological Effects Biological Effects Altered Gene Expression->Biological Effects

Caption: Proposed signaling pathway of this compound via estrogen receptor activation.

References

The Dawn of Synthetic Estrogens: A Technical Guide to the Discovery and Initial Synthesis of Stilboestrol by Dodds et al.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the seminal 1938 discovery that revolutionized endocrinology and therapeutics, this document provides a detailed account of the synthesis and biological evaluation of diethylstilbestrol (stilboestrol) and related compounds by Sir Edward Charles Dodds, Wilfrid Lawson, Leon Golberg, and Sir Robert Robinson.

In a landmark 1938 publication in Nature, followed by a comprehensive paper in the Proceedings of the Royal Society of London B in 1939, Dodds and his collaborators announced the synthesis of a series of potent estrogenic compounds, culminating in the discovery of 4,4'-dihydroxy-α:β-diethylstilbene, which they named stilboestrol.[1][2] This synthetic, non-steroidal compound exhibited estrogenic activity comparable to, and in some respects exceeding, that of the natural hormone œstrone. This breakthrough opened a new era in hormone therapy due to the compound's high potency when administered orally and its relatively simple and inexpensive synthesis.

This technical guide details the experimental methodologies employed by Dodds and his team, presents their quantitative findings in structured tables for clarity, and visualizes the logical and chemical workflows that led to this pivotal discovery.

I. Quantitative Data: Synthesis and Biological Activity

The research conducted by Dodds and his team involved the synthesis and biological evaluation of a series of stilbene and diphenylethane derivatives. Their systematic investigation aimed to identify the key structural features responsible for estrogenic activity. The data presented below is extracted from their 1939 publication in the Proceedings of the Royal Society of London B.[3]

Table 1: Physical and Biological Properties of Key Synthesized Compounds
Compound NameStructureMelting Point (°C)Full Estrogenic Activity Dose (µg) in Ovariectomized Rats
4,4'-Dihydroxystilbene4,4'-(HO)C₆H₄CH=CHC₆H₄(OH)2771000
4,4'-Dihydroxy-α-methylstilbene4,4'-(HO)C₆H₄C(CH₃)=CHC₆H₄(OH)184-185100
4,4'-Dihydroxy-α:β-dimethylstilbene4,4'-(HO)C₆H₄C(CH₃)=C(CH₃)C₆H₄(OH)190-19210
Stilboestrol (Diethylstilbestrol) 4,4'-(HO)C₆H₄C(C₂H₅)=C(C₂H₅)C₆H₄(OH) 171 0.4
4,4'-Dihydroxy-α:β-di-n-propylstilbene4,4'-(HO)C₆H₄C(C₃H₇)=C(C₃H₇)C₆H₄(OH)119-1201
Hexoestrol (meso-form)meso-4,4'-(HO)C₆H₄CH(C₂H₅)CH(C₂H₅)C₆H₄(OH)1850.3
Oestrone (for comparison)C₁₈H₂₂O₂2560.3

II. Experimental Protocols

The following methodologies are based on the detailed descriptions provided in the 1939 publication by Dodds et al. in the Proceedings of the Royal Society of London B.[3]

A. Chemical Synthesis of Stilboestrol (4,4'-Dihydroxy-α:β-diethylstilbene)

The synthesis of stilboestrol was approached through a multi-step process, with a key intermediate being anethole hydrobromide.

Step 1: Preparation of Anethole Hydrobromide

  • Anethole (4-methoxy-1-propenylbenzene) is dissolved in a suitable solvent.

  • The solution is saturated with dry hydrogen bromide gas at a low temperature.

  • The resulting anethole hydrobromide precipitates and is collected.

Step 2: Condensation and Demethylation

  • Anethole hydrobromide is treated with a basic reagent, such as powdered potassium hydroxide, to induce condensation.

  • The reaction mixture is heated, leading to the formation of the dimethyl ether of stilboestrol.

  • The resulting dimethyl ether is then demethylated to yield stilboestrol. This is achieved by heating with a demethylating agent, such as alcoholic potassium hydroxide or by using other methods like reaction with hydriodic acid.

  • The crude stilboestrol is then purified by recrystallization from a suitable solvent, such as aqueous alcohol.

B. Biological Assay for Estrogenic Activity

The estrogenic activity of the synthesized compounds was determined using the Allen-Doisy test on ovariectomized rats.

  • Animal Model: Adult female rats were ovariectomized. A post-operative period of at least 14 days was allowed to ensure the complete cessation of endogenous estrogen production, confirmed by the absence of estrous smears.

  • Administration of Compounds: The test compounds were dissolved or suspended in sesame oil.

  • Dosing Regimen: The total dose of the compound was administered in divided portions over a period of two days via subcutaneous injection.

  • Vaginal Smear Analysis: Starting on the third day, vaginal smears were taken from the rats. The smears were examined microscopically for the presence of cornified epithelial cells, which is a characteristic sign of estrus.

  • Determination of Activity: A positive response was defined as the appearance of a full estrous smear (predominantly cornified cells with the absence of leucocytes). The minimum dose of a compound required to produce a positive response in a significant proportion of the test animals was determined.

III. Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical progression of the research and the chemical synthesis pathway for stilboestrol.

A. Logical Workflow of the Discovery

logical_workflow A Initial Observation: Simple non-steroidal compounds show weak estrogenic activity B Hypothesis: The phenanthrene nucleus is not essential for estrogenic activity A->B C Systematic Investigation: Synthesize and test a series of diphenylmethane, diphenylethane, and stilbene derivatives B->C D Key Finding: 4,4'-Dihydroxystilbene shows significant activity C->D E Structural Modification: Introduce alkyl groups at the α and β positions of the ethylene bridge D->E F Optimization: Test a series of α,β-dialkyl-4,4'-dihydroxystilbenes E->F G Discovery: α,β-diethyl substitution (Stilboestrol) results in exceptionally high estrogenic activity F->G

Caption: Logical progression leading to the discovery of Stilboestrol.

B. Chemical Synthesis Pathway of Stilboestrol

synthesis_pathway cluster_start cluster_intermediate1 cluster_intermediate2 cluster_final Anethole Anethole HBr + HBr Anethole_HBr Anethole Hydrobromide HBr->Anethole_HBr KOH + KOH (powdered) (Condensation) Stilboestrol_DME Stilboestrol Dimethyl Ether KOH->Stilboestrol_DME Demethylation Demethylation (e.g., alcoholic KOH, heat) Stilboestrol Stilboestrol (4,4'-Dihydroxy-α:β-diethylstilbene) Demethylation->Stilboestrol

Caption: Simplified chemical synthesis route to Stilboestrol.

IV. Concluding Remarks

The discovery of stilboestrol by Dodds and his colleagues was a pivotal moment in medicinal chemistry and endocrinology. Their systematic approach, combining organic synthesis with rigorous biological testing, not only yielded a compound of immense therapeutic importance but also significantly advanced the understanding of structure-activity relationships in estrogenic compounds. The methodologies and findings detailed in their seminal publications laid the groundwork for the development of a wide range of synthetic hormones that continue to have a profound impact on medicine. While the therapeutic use of diethylstilbestrol has been curtailed due to long-term adverse effects discovered decades later, the scientific rigor and innovative thinking demonstrated by Dodds and his team remain a landmark in the history of drug discovery.

References

Dimestrol: A Technical Whitepaper on its Function as a Xenoestrogen and Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimestrol, a synthetic nonsteroidal estrogen, is the dimethyl ether of diethylstilbestrol (DES). While historically used in hormone therapy and as a growth promoter in livestock, its structural similarity to the potent endocrine disruptor DES raises significant concerns regarding its own xenoestrogenic activity and potential for endocrine disruption. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its interaction with estrogen receptors, and the experimental methodologies used to assess its biological effects. Due to the limited availability of direct quantitative data for this compound, this paper heavily references data from its well-studied parent compound, diethylstilbestrol, to infer its potential biological activities.

Introduction

This compound, also known as dianisylhexene or 4,4'-dimethoxy-α,α'-diethylstilbene, is a stilbestrol derivative that has been utilized for its estrogenic properties.[1] As a xenoestrogen, it mimics the action of endogenous estrogens, primarily 17β-estradiol, by binding to estrogen receptors (ERs), thereby initiating a cascade of cellular events that can disrupt normal endocrine function. The endocrine-disrupting potential of this compound is of particular interest due to the established adverse health effects of its parent compound, DES, which include reproductive and developmental abnormalities, and an increased risk of cancer.[2] This document serves as a technical resource for researchers and professionals in drug development, summarizing the current understanding of this compound as an endocrine disruptor, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Physicochemical Properties

PropertyValue
Chemical Formula C20H24O2
Molar Mass 296.41 g/mol
Synonyms Dianisylhexene, 4,4'-Dimethoxy-α,α'-diethylstilbene, Diethylstilbestrol dimethyl ether
Appearance White crystalline solid
Solubility Soluble in organic solvents, sparingly soluble in water

Mechanism of Action: An Estrogen Receptor Agonist

This compound, like its parent compound DES, is believed to exert its biological effects primarily through its interaction with estrogen receptors, ERα and ERβ. As an ER agonist, this compound binds to these receptors, inducing a conformational change that promotes the dissociation of heat shock proteins and allows for receptor dimerization. This activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of estrogen-responsive genes, leading to a physiological response.

Estrogen Receptor Signaling Pathway

The binding of an estrogenic compound like this compound to the estrogen receptor can trigger a complex signaling cascade. This can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: This is the classical pathway where the ligand-activated ER dimer binds to EREs, leading to the recruitment of co-activator or co-repressor proteins and modulation of gene transcription.

Non-Genomic Pathway: This rapid signaling pathway is initiated by ERs located at the cell membrane. Upon ligand binding, these receptors can activate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which in turn can influence cell proliferation, survival, and other cellular processes.

EstrogenSignaling cluster_genomic Genomic Pathway cluster_nucleus cluster_nongenomic Non-Genomic Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding MembraneER Membrane ER This compound->MembraneER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus ERE Estrogen Response Element (ERE) Dimer->ERE Binding Gene Target Gene Transcription ERE->Gene Initiation Response Physiological Response Gene->Response MAPK_PI3K MAPK / PI3K Pathways MembraneER->MAPK_PI3K Activation CellularEffects Rapid Cellular Effects MAPK_PI3K->CellularEffects

Figure 1: Simplified diagram of the estrogen signaling pathways activated by this compound.

Quantitative Data on Estrogenic Activity

Direct quantitative data on the estrogenic activity of this compound is scarce in publicly available literature. However, data for its parent compound, diethylstilbestrol (DES), is extensive and can be used to infer the potential potency of this compound. It has been noted that etherification of DES to form this compound may diminish its uterotrophic potency at lower doses.[3]

Estrogen Receptor Binding Affinity

The binding affinity of a compound to ERα and ERβ is a key indicator of its estrogenic potential. This is often expressed as the Relative Binding Affinity (RBA) compared to 17β-estradiol (RBA = 100%).

Table 1: Estrogen Receptor Binding Affinity of Diethylstilbestrol (DES)

CompoundReceptorRelative Binding Affinity (RBA) (%)Reference
Diethylstilbestrol (DES)ERα236[4]
Diethylstilbestrol (DES)ERβ221[4]
17β-EstradiolERα / ERβ100(Reference Standard)
In Vitro Potency

In vitro assays are crucial for determining the functional estrogenic activity of a compound. Key parameters include the half-maximal effective concentration (EC50) for agonistic activity and the half-maximal inhibitory concentration (IC50) for antagonistic or competitive binding activity.

Table 2: In Vitro Potency of Diethylstilbestrol (DES)

AssayCell LineParameterValueReference
ERE-Luciferase Reporter AssayU2OS-ERαEC503-fold higher than 17β-estradiol[3]
MCF-7 Cell ProliferationMCF-7EC502.5 times more potent than 17β-estradiol[5]
Competitive Binding AssayRat Uterine CytosolIC50Lower than 17β-estradiol[6]

Experimental Protocols for Assessing Estrogenic Activity

A variety of standardized in vitro and in vivo assays are employed to characterize the estrogenic and endocrine-disrupting potential of chemical compounds. The following sections detail the methodologies for key experiments relevant to the assessment of this compound.

Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.

Methodology:

  • Preparation of ER Source: Uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ can be used as the source of estrogen receptors.

  • Competitive Binding: A constant concentration of radiolabeled 17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: Techniques such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal are used to separate the ER-bound radiolabel from the free radiolabel.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to the IC50 of a reference estrogen (e.g., 17β-estradiol or DES).

CompetitiveBindingWorkflow ER_Source Prepare ER Source (e.g., Uterine Cytosol) Incubation Incubate ER with [3H]-Estradiol & this compound ER_Source->Incubation Separation Separate Bound from Free Ligand (HAP) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 and RBA Quantification->Analysis

Figure 2: Workflow for the estrogen receptor competitive binding assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This in vitro assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (this compound) and a positive control (17β-estradiol).

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Number: Cell proliferation is assessed by various methods, such as sulforhodamine B (SRB) staining, MTT assay, or direct cell counting.

  • Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that induces a half-maximal proliferative response) is calculated. The relative proliferative potency (RPP) can be determined by comparing the EC50 of the test compound to that of 17β-estradiol.

MCF7Workflow Culture Culture MCF-7 Cells in Estrogen-Free Medium Treatment Treat Cells with This compound / Controls Culture->Treatment Incubation Incubate for 6-7 Days Treatment->Incubation Quantification Quantify Cell Proliferation (e.g., SRB Assay) Incubation->Quantification Analysis Calculate EC50 and RPP Quantification->Analysis

Figure 3: Workflow for the MCF-7 cell proliferation assay.

Uterotrophic Assay

This in vivo bioassay is a well-established method for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[7]

Methodology:

  • Animal Model: Immature (e.g., 21-day-old) or ovariectomized adult female rats or mice are used.

  • Dosing: The test compound (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., 17β-estradiol or DES) are included.

  • Necropsy: On the fourth day, the animals are euthanized, and their uteri are carefully excised and weighed (wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. A dose-response curve can be generated to determine the effective dose.

UterotrophicWorkflow Animals Select Immature or Ovariectomized Rodents Dosing Administer this compound/Controls for 3 Days Animals->Dosing Necropsy Euthanize and Excise Uteri on Day 4 Dosing->Necropsy Weighing Measure Uterine Weight Necropsy->Weighing Analysis Statistical Analysis of Uterine Weight Increase Weighing->Analysis

Figure 4: Workflow for the in vivo uterotrophic assay.

Endocrine Disrupting Effects

The endocrine-disrupting effects of this compound are presumed to be similar to those of DES, given their structural relationship. Exposure to potent xenoestrogens like DES, particularly during critical developmental windows, can lead to a range of adverse health outcomes.

Potential Endocrine Disrupting Effects (inferred from DES data):

  • Reproductive Tract Abnormalities: In utero exposure to DES is linked to structural abnormalities of the reproductive tract in both males and females.[2]

  • Impaired Fertility: DES exposure can lead to reduced fertility and an increased risk of adverse pregnancy outcomes.[1]

  • Carcinogenesis: DES is a known carcinogen, increasing the risk of certain cancers, such as clear cell adenocarcinoma of the vagina and cervix in women exposed in utero.[2]

  • Transgenerational Effects: Evidence suggests that some of the adverse effects of DES exposure may be passed down to subsequent generations, potentially through epigenetic mechanisms.

Conclusion

This compound, as the dimethyl ether of diethylstilbestrol, is a synthetic estrogen with the potential to act as a potent xenoestrogen and endocrine disruptor. While direct quantitative data on its biological activity is limited, the extensive body of research on its parent compound, DES, provides a strong basis for inferring its mechanism of action and potential for adverse health effects. The experimental protocols detailed in this whitepaper provide a framework for the further characterization of this compound and other potential endocrine-disrupting compounds. Given the known risks associated with DES, a precautionary approach is warranted in any application or potential exposure to this compound. Further research is crucial to definitively quantify the estrogenic potency and endocrine-disrupting potential of this compound to fully assess its risk to human and environmental health.

References

Dimestrol: A Technical Guide to its Biological Activities and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, also known as dianisylhexene or diethylstilbestrol dimethyl ether, is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group.[1] Structurally related to the more widely known diethylstilbestrol (DES), this compound has been utilized in clinical settings for hormone therapy. Its applications include the management of delayed female puberty, hypogonadism, and symptoms associated with menopause and postmenopause.[1] It is recognized for its ability to induce the development of female secondary sexual characteristics in cases of delayed puberty or hypogonadism.[1] Additionally, this compound has been used as a growth promoter in livestock.[1] This technical guide provides a comprehensive overview of the biological activities and physiological effects of this compound, with a focus on its mechanism of action, estrogenic activity, and available data from preclinical and clinical studies.

Chemical and Physical Properties

This compound is chemically designated as 4,4'-dimethoxy-α,α'-diethylstilbene. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene[1]
Synonyms Dianisylhexene, Diethylstilbestrol dimethyl ether[1]
CAS Number 130-79-0[1]
Molecular Formula C20H24O2[1]
Molar Mass 296.410 g/mol [1]

Mechanism of Action

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to ERs located predominantly in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis or repression of specific proteins that mediate the physiological effects of estrogens.

Genomic_Estrogen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding Dimestrol_ER This compound-ER Complex ER->Dimestrol_ER Dimestrol_ER_dimer Dimerized This compound-ER Complex Dimestrol_ER->Dimestrol_ER_dimer Dimerization ERE Estrogen Response Element (ERE) Dimestrol_ER_dimer->ERE Binding Gene Target Gene ERE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response NonGenomic_Estrogen_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mER Membrane Estrogen Receptor (mER) MAPK_pathway MAPK Pathway (e.g., ERK) mER->MAPK_pathway Activation PI3K_Akt_pathway PI3K/Akt Pathway mER->PI3K_Akt_pathway Activation This compound This compound This compound->mER Binding Downstream Downstream Effectors MAPK_pathway->Downstream PI3K_Akt_pathway->Downstream Response Rapid Cellular Response Downstream->Response Uterotrophic_Assay_Workflow start Select Immature Female Mice (e.g., 20-21 days old) acclimation Acclimation Period (at least 5 days) start->acclimation randomization Randomize into Treatment Groups (Control, Reference Estrogen, Test Substance) acclimation->randomization dosing Daily Administration of Test Substance (e.g., oral gavage or subcutaneous injection) for 3 consecutive days randomization->dosing necropsy Necropsy approximately 24 hours after the last dose dosing->necropsy dissection Dissect Uterus and Trim of excess fat and connective tissue necropsy->dissection weighing Weigh Uterus (wet weight) dissection->weighing analysis Data Analysis: Compare uterine weights of treated groups to the control group weighing->analysis end Determine Estrogenic Activity analysis->end Dimestrol_Synthesis start p-Methoxypropiophenone reductive_coupling Reductive Coupling (e.g., McMurry Reaction) start->reductive_coupling product This compound reductive_coupling->product

References

Methodological & Application

Protocol for the Preparation of Dimestrol Solutions in Ethanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the dissolution of Dimestrol, a synthetic nonsteroidal estrogen, in ethanol for use in scientific research. This compound, also known as diethylstilbestrol dimethyl ether, is a precursor to the biologically active diethylstilbestrol (DES)[1]. The procedures outlined below are intended for researchers, scientists, and drug development professionals. This protocol includes information on solubility, step-by-step instructions for preparing stock and working solutions, storage recommendations, and relevant safety precautions. Additionally, a summary of the signaling pathways affected by this compound is provided.

Materials and Equipment

2.1 Materials:

  • This compound powder (C₂₀H₂₄O₂)

  • Ethanol (ACS grade or higher, anhydrous)

  • Sterile, amber glass vials with screw caps

  • Sterile, conical tubes (e.g., 15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile pipette tips

  • Cell culture medium or aqueous buffer (e.g., PBS, pH 7.2)

  • Syringe filters (0.22 µm, PTFE or other ethanol-compatible membrane)

2.2 Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Magnetic stirrer and stir bars (optional)

  • Biological safety cabinet (for sterile work)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Quantitative Data Summary

Compound NameSolventReported SolubilityMolar Mass ( g/mol )Molar Concentration (Approx.)Source(s)
This compound EthanolData not available; estimated based on DES296.41-[2]
Diethylstilbestrol (DES) Ethanol~30 mg/mL268.35~111.8 mM[1]
Diethylstilbestrol (DES) DMSO~30 mg/mL268.35~111.8 mM[1]
Dienestrol DMSO155 mg/mL (with sonication)266.34~582.0 mM[2]
17β-Estradiol Ethanol~2.5 mg/mL272.38~9.2 mM

Experimental Protocols

This section details the step-by-step procedures for preparing this compound stock and working solutions.

Protocol for Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol is based on the solubility of the related compound, Diethylstilbestrol (DES), in ethanol, which is approximately 30 mg/mL[1]. A 10 mM stock solution of this compound (molar mass: 296.41 g/mol ) corresponds to 2.96 mg/mL, which is well within this estimated solubility limit.

Step 1: Weighing this compound

  • Tare a sterile, amber glass vial on an analytical balance.

  • Carefully weigh out the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mM stock solution, weigh 29.64 mg of this compound. Calculation: 0.010 mol/L * 0.010 L * 296.41 g/mol = 0.02964 g = 29.64 mg

Step 2: Dissolution in Ethanol

  • Add a small volume of anhydrous ethanol to the vial containing the this compound powder (e.g., 5 mL for a final volume of 10 mL).

  • Cap the vial tightly and vortex the solution for 30-60 seconds.

  • If the powder is not fully dissolved, place the vial in a sonicator water bath at room temperature for 5-10 minutes.

  • Once the this compound is completely dissolved, add ethanol to reach the final desired volume (e.g., 10 mL).

  • Vortex the solution again to ensure homogeneity.

Step 3: Sterilization (Optional, for cell culture)

  • If the stock solution is intended for cell culture experiments, it must be sterilized.

  • Aseptically draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new, sterile amber glass vial inside a biological safety cabinet.

Step 4: Storage

  • Store the stock solution in tightly sealed amber glass vials to protect it from light.

  • For short-term storage (up to 1 month), store at -20°C.

  • For long-term storage (up to 6 months), store at -80°C[2].

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and initials of the preparer.

Protocol for Preparation of a Working Solution in Aqueous Medium

This compound, like other estrogens, is sparingly soluble in aqueous buffers. Therefore, working solutions should be prepared by diluting the ethanol stock solution into the final experimental medium.

Step 1: Pre-Dilution (if necessary)

  • If a very low final concentration is required, it may be necessary to perform an intermediate dilution of the stock solution in ethanol to avoid precipitation.

Step 2: Final Dilution

  • Warm the desired aqueous medium (e.g., cell culture medium, PBS) to the appropriate temperature (e.g., 37°C for cell culture).

  • While gently vortexing or swirling the aqueous medium, add the required volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation. Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock solution, add 10 µL of the stock solution to 9.99 mL of the medium.

  • Ensure the final concentration of ethanol in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.

Step 3: Use and Storage

  • Use the freshly prepared aqueous working solution immediately for experiments.

  • It is not recommended to store aqueous solutions of related estrogens for more than one day due to potential instability and precipitation[1].

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_etoh 2. Add Anhydrous Ethanol weigh->add_etoh dissolve 3. Vortex & Sonicate to Dissolve add_etoh->dissolve qs 4. Adjust to Final Volume dissolve->qs sterilize 5. Sterile Filter (Optional) qs->sterilize store 6. Store at -20°C or -80°C sterilize->store warm_medium 7. Warm Aqueous Medium store->warm_medium Retrieve Stock dilute 8. Dilute Stock into Medium warm_medium->dilute use 9. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway

This compound is a precursor to Diethylstilbestrol (DES), which acts as an estrogen receptor (ER) agonist. Its effects are mediated through both genomic and non-genomic pathways[3][4].

G cluster_membrane Non-Genomic Pathway (Rapid) cluster_nucleus Genomic Pathway (Slower) This compound This compound (as DES) mer Membrane ER (mER) or GPER This compound->mer Binds kinase Kinase Cascades (e.g., MAPK, PI3K/Akt) mer->kinase Activates cytoplasmic Cytoplasmic Effects kinase->cytoplasmic dimer ER Dimerization & Nuclear Translocation kinase->dimer Phosphorylates & Modulates ER dimestrol2 This compound (as DES) er Cytoplasmic/Nuclear ERα/β dimestrol2->er Binds er->dimer ere Estrogen Response Element (ERE) dimer->ere Binds to DNA transcription Gene Transcription ere->transcription Regulates

Caption: Simplified signaling pathways of this compound via estrogen receptors.

References

Application Notes: Dimestrol in Hormone Replacement Therapy (HRT) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, also known as diethylstilbestrol dimethyl ether, is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group.[1] Historically, it has seen clinical use in hormone therapy for conditions such as delayed female puberty, hypogonadism, and the management of menopausal and postmenopausal symptoms.[1] As an estrogen ether, this compound is recognized as a precursor to the highly potent estrogen, diethylstilbestrol (DES). This relationship is central to its mechanism of action and also to its safety profile, which is intrinsically linked to the well-documented adverse effects of DES.[1][2][3]

These application notes provide a summary of quantitative data and detailed experimental protocols relevant to the study of this compound, intended to support research into its pharmacology, efficacy, and potential applications in the context of hormone replacement therapy.

Pharmacology and Mechanism of Action

This compound exerts its biological effects primarily through its metabolic conversion to diethylstilbestrol (DES). DES is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] The mechanism follows the classical pathway for estrogenic action:

  • Cellular Entry: Being lipophilic, DES diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: Within the cytoplasm, DES binds with high affinity to estrogen receptors (ERs).

  • Dimerization and Translocation: The ligand-receptor complex dimerizes and translocates into the nucleus.

  • Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Cellular Response: This binding initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen in various tissues.[5]

Caption: Mechanism of Action for this compound/DES.

Quantitative Data Summary

The estrogenic activity of this compound is attributable to DES. The following tables summarize key quantitative data for DES, providing a reference for its potency and historical clinical use.

Table 1: Receptor Binding Affinity and Potency of Diethylstilbestrol (DES)

Receptor Ligand Metric Value Reference
Nuclear Estrogen Receptor DES Relative Binding Affinity (vs. Estradiol=100) 245 ± 36 [6]
Estrogen Receptor α (ERα) DES EC50 (Reporter Gene Assay) ~0.3 nM [4]
Estrogen Receptor α (ERα) Estradiol (E2) EC50 (Reporter Gene Assay) ~0.1 nM [4]
Estrogen Receptor α (ERα) DES EC50 (T47D Cell Proliferation) ~0.2 pM [4]
Estrogen Receptor α (ERα) Estradiol (E2) EC50 (T47D Cell Proliferation) ~0.1 pM [4]

| Estrogen Receptor | Diethylstilbestrol dimethyl ether (this compound) | Relative Binding Affinity (vs. Estradiol=100) | 0.0056 |[7] |

Note: The significantly lower binding affinity of this compound itself underscores its role as a pro-drug that requires metabolic activation to DES.[7]

Table 2: Historical Clinical Dosages of this compound and Diethylstilbestrol (DES)

Compound Indication Dosage Route of Administration Reference
This compound Menopausal symptoms, Hypogonadism 20–40 mg Intramuscular (Oil solution) [8]
Diethylstilbestrol Menopausal Hormone Therapy 0.2–0.5 mg/day Oral [8]
Diethylstilbestrol Atrophic Vaginitis Up to 1 mg/day Suppository [9]
Diethylstilbestrol Prostate Cancer 1–3 mg/day Oral [8][9]

| Diethylstilbestrol | Postpartum Breast Engorgement | 5 mg, 1-3 times/day | Oral |[9] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Estrogenic Activity (Rodent Uterotrophic Bioassay)

This bioassay is a standard in vivo screen for substances with estrogenic activity, based on the principle that estrogens stimulate a significant increase in uterine weight.[10][11]

  • Objective: To determine the estrogenic potency of a test compound (e.g., this compound) in an immature or ovariectomized female rat model.[12][13]

  • Model: Immature (21-day old) female Sprague-Dawley rats.[12]

  • Methodology:

    • Acclimatization: House animals in standardized conditions for at least 5 days prior to the study.

    • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Ethinyl Estradiol), and Test Compound groups at various dose levels.

    • Dosing: Administer the test compound, positive control, or vehicle daily for three consecutive days via oral gavage or subcutaneous injection.[10][12]

    • Observation: Record clinical observations and body weights daily.

    • Necropsy: On day 4 (24 hours after the final dose), euthanize the animals.

    • Uterine Weight Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record the wet uterine weight. The uterus may also be blotted to determine a "blotted" weight, which is often more consistent.

    • Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.[11]

Caption: Workflow for the rodent uterotrophic bioassay.

Protocol 2: In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER, thereby quantifying its binding affinity.[14]

  • Objective: To determine the relative binding affinity (RBA) of a test compound for the estrogen receptor compared to 17β-estradiol.

  • Materials:

    • Rat Uterine Cytosol (Source of ERα and ERβ)[14]

    • Radiolabeled Ligand: [³H]-17β-estradiol ([³H]-E2)

    • Reference Standard: Unlabeled 17β-estradiol

    • Test Compound (e.g., this compound, DES)

    • Assay Buffer (e.g., TEDG: Tris, EDTA, DTT, Glycerol)[14]

    • Hydroxylapatite (HAP) slurry to separate bound from free ligand[14]

  • Methodology:

    • Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats by homogenization in ice-cold assay buffer followed by ultracentrifugation to isolate the supernatant containing the ERs.[14]

    • Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a single concentration of [³H]-E2 (e.g., 1.0 nM), and increasing concentrations of either the unlabeled reference standard (for the standard curve) or the test compound.[14]

    • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

    • Separation: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate briefly and then centrifuge to pellet the HAP.

    • Quantification: Discard the supernatant containing the free radioligand. Wash the HAP pellet multiple times with buffer. Add scintillation cocktail to the final pellet and quantify the amount of bound [³H]-E2 using a scintillation counter.

    • Data Analysis: Plot the percentage of [³H]-E2 bound against the log concentration of the competitor. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2). The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[14]

Caption: Workflow for the ER competitive binding assay.

Important Safety and Historical Considerations

Any research involving this compound must be conducted with a full understanding of the risks associated with its active metabolite, DES.

  • Carcinogenicity and Teratogenicity: DES is a known human carcinogen and teratogen.[3] In utero exposure to DES is linked to a significantly increased risk of clear-cell adenocarcinoma of the vagina and cervix in "DES daughters" and reproductive tract abnormalities in "DES sons".[1][3] Women who were prescribed DES during pregnancy also have a modestly increased risk of breast cancer.[15]

  • Transgenerational Effects: Studies suggest that the adverse effects of DES, including an increased susceptibility to tumors, may be transmitted to subsequent generations, potentially through epigenetic mechanisms.[2][16]

  • Cardiovascular Risks: High-dose DES therapy has been associated with significant cardiovascular morbidity and mortality, including an increased risk of venous thromboembolism.[8]

  • Regulatory Status: Due to its severe adverse effects, the use of DES in pregnant women was banned in the 1970s, and its clinical use has been drastically curtailed.[5]

Researchers must adhere to strict safety protocols when handling this compound and DES and consider the profound historical context of these compounds in the design and interpretation of any study.

References

Determining Dimestrol Dosage for In Vivo Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, a synthetic nonsteroidal estrogen of the stilbestrol group, is structurally related to diethylstilbestrol (DES).[1] Like DES, its primary mechanism of action is as an agonist of estrogen receptors (ERs), mimicking the effects of endogenous estrogens such as estradiol.[2] This agonistic activity leads to the modulation of gene expression in estrogen-responsive tissues. Due to the limited availability of direct in vivo dosage studies for this compound in rodent models, this document provides a comprehensive guide to determining appropriate dosages by leveraging available data on the closely related compound, diethylstilbestrol (DES), and other structural analogs.

The protocols outlined herein are intended to guide researchers in establishing effective and reproducible dose ranges for this compound in preclinical rodent studies, with a primary focus on the uterotrophic bioassay, a standard method for assessing estrogenic activity.

Mechanism of Action: Estrogen Receptor Signaling

This compound, as an estrogen analog, exerts its biological effects primarily through the estrogen receptor signaling pathway. This pathway has both genomic and non-genomic components.

  • Genomic Pathway: this compound binds to estrogen receptors (ERα and ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately leading to the transcription of genes involved in cellular proliferation, differentiation, and other physiological processes.

  • Non-Genomic Pathway: Some estrogenic effects are initiated at the cell membrane, where a subpopulation of ERs can activate intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more rapid cellular responses.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding ER_this compound This compound-ER Complex HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation Dimer Dimerized This compound-ER Complex ER_this compound->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA Coactivators Co-activators ERE->Coactivators Recruitment Gene Target Gene Transcription Coactivators->Gene Initiation Biological Effects Biological Effects Gene->Biological Effects Translation

Caption: Simplified Estrogen Receptor Signaling Pathway.

Dosage Determination for In Vivo Rodent Models

Due to the scarcity of direct this compound dosage data, a prudent approach is to base initial dose-finding studies on the well-established estrogenic potency of DES. Comparative studies have shown that DES is a more potent estrogen than its analogs like α-dienestrol.[3][4] Therefore, it is reasonable to hypothesize that the effective dose of this compound will be in a similar or slightly higher range than that of DES.

Recommended Starting Dose Range (Extrapolated from DES Data)

The following table summarizes effective doses of DES from uterotrophic assays in rodents, which can be used as a starting point for this compound dose-range finding studies.

CompoundSpecies/StrainRoute of AdministrationEffective Dose Range (per day)Reference(s)
Diethylstilbestrol (DES)Immature RatOral1 - 6 µg/kg[5]
Diethylstilbestrol (DES)Immature RatSubcutaneous0.05 µg/kg[6]
Diethylstilbestrol (DES)Neonatal Mouse (CD-1)Subcutaneous0.01 - 1000 µg/kg[7]
Diethylstilbestrol (DES)Immature RatOral0.25 µg/kg (significant uterotrophic activity)[5]

Recommendation: For initial dose-finding studies with this compound, a range spanning from 0.1 µg/kg/day to 10 µg/kg/day is recommended, administered either orally or subcutaneously. This range encompasses the effective doses observed for DES and provides a broad spectrum to identify a dose-response relationship for this compound.

Experimental Protocols

Rodent Uterotrophic Bioassay

The rodent uterotrophic bioassay is the gold-standard in vivo method for determining the estrogenic activity of a compound. The following protocol is a generalized procedure based on established guidelines.

Objective: To determine the estrogenic activity of this compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Materials:

  • Immature female rats (e.g., Sprague-Dawley or Wistar), 18-21 days old, or ovariectomized adult female mice or rats.

  • This compound

  • Vehicle (e.g., corn oil, sesame oil, or 0.5% carboxymethylcellulose)

  • Positive control: Diethylstilbestrol (DES)

  • Negative control: Vehicle

  • Gavage needles (for oral administration)

  • Syringes and needles (for subcutaneous administration)

  • Analytical balance

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days before the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (minimum of 6 animals per group).

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., DES at 3 µg/kg/day)

    • Groups 3-n: this compound at various dose levels (e.g., 0.1, 1, 10 µg/kg/day)

  • Dosing: Administer the assigned treatment daily for 3 consecutive days.

    • Oral Gavage: Administer the test substance directly into the stomach using a gavage needle.

    • Subcutaneous Injection: Inject the test substance under the skin, typically in the dorsal scapular region.

  • Observation: Monitor animals daily for clinical signs of toxicity. Record body weights daily.

  • Necropsy: On day 4 (approximately 24 hours after the last dose), euthanize the animals.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The bladder should be emptied before weighing the uterus.

  • Data Analysis: Calculate the mean and standard deviation of uterine weights for each group. Analyze for statistically significant differences between the treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Uterotrophic_Assay_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing Phase (3 days) cluster_necropsy Necropsy & Analysis (Day 4) Acclimation Animal Acclimation (≥ 5 days) Grouping Random Group Allocation Acclimation->Grouping Dose_Prep Prepare Dosing Solutions Grouping->Dose_Prep Day1 Day 1 Dosing Dose_Prep->Day1 Day2 Day 2 Dosing Day1->Day2 Daily_Obs Daily Observation & Body Weight Day1->Daily_Obs Day3 Day 3 Dosing Day2->Day3 Day2->Daily_Obs Day3->Daily_Obs Euthanasia Euthanasia Day3->Euthanasia Dissection Uterus Dissection Euthanasia->Dissection Weighing Uterine Weight Measurement Dissection->Weighing Analysis Data Analysis Weighing->Analysis

Caption: Experimental Workflow for the Rodent Uterotrophic Assay.
Administration Protocols

4.2.1. Oral Gavage in Mice and Rats

  • Supplies:

    • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the animal to determine the correct dosing volume (typically 5-10 ml/kg for mice and 10-20 ml/kg for rats).

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and mark the needle.

    • Restrain the animal firmly by the scruff of the neck to straighten the esophagus.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.

    • Administer the substance slowly and steadily.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress.

4.2.2. Subcutaneous Injection in Mice and Rats

  • Supplies:

    • Syringe

    • Needle (25-27 gauge for mice, 23-25 gauge for rats)

    • Animal scale

  • Procedure:

    • Weigh the animal to determine the correct injection volume.

    • Restrain the animal and lift a fold of skin in the dorsal scapular region to create a "tent".

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the substance slowly.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the animal to its cage and monitor.

Data Presentation and Interpretation

All quantitative data from dose-finding studies should be summarized in tables for clear comparison.

Table Example: Uterotrophic Response to this compound in Immature Rats

Treatment GroupDose (µg/kg/day)NMean Body Weight (g) ± SDMean Uterine Weight (mg) ± SDRelative Uterine Weight (mg/g body weight) ± SD
Vehicle Control06
DES (Positive Control)36
This compound0.16
This compound16
This compound106

A statistically significant increase in uterine weight in the this compound-treated groups compared to the vehicle control group indicates estrogenic activity at that dose level. The dose-response curve can then be used to determine the effective dose (e.g., ED50) of this compound.

Conclusion

References

Application Notes and Protocols for Studying Dimestrol's Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the cellular effects of Dimestrol, a synthetic nonsteroidal estrogen. The protocols outlined below are foundational for assessing its impact on cell viability, apoptosis, and cell cycle progression, which are critical endpoints in drug discovery and development. Due to the limited availability of published data specifically for this compound, the quantitative data and some protocol specifics are adapted from studies on the closely related and structurally similar compound, Diethylstilbestrol (DES), or are generalized for studying estrogenic compounds.

Data Presentation

Table 1: Cytotoxicity of Dienestrol (this compound) in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dienestrol, providing a measure of its potency in inhibiting cell growth across different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Cancer0.5
PC-3Prostate Cancer0.7
Colon 26Colon Cancer0.6
LUNGLung Cancer0.8
3T3Mouse Fibroblast (Normal)>10
WI-38Human Fibroblast (Normal)>10

Note: Data is adapted from a study on Dienestrol-containing polymers. The IC50 values indicate that Dienestrol is cytotoxic to a range of cancer cell lines at concentrations significantly lower than those affecting normal cell lines, suggesting a degree of cancer cell selectivity[1][2].

Experimental Protocols

Cell Culture and Maintenance

A foundational aspect of studying this compound's effects is the proper maintenance of cell cultures. For estrogen-responsive studies, the human breast cancer cell line MCF-7 is commonly used.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phenol red-free DMEM

  • Charcoal-stripped FBS (CS-FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Routine Maintenance: Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Passage cells at 80-90% confluency using Trypsin-EDTA.

  • Hormone Deprivation: For experiments investigating estrogenic effects, switch the cells to phenol red-free DMEM supplemented with 10% CS-FBS for at least 72 hours prior to treatment. This minimizes the influence of estrogenic compounds present in standard media and serum.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells cultured in 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle[3][4][5].

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression of key proteins involved in the estrogen signaling pathway following this compound treatment.

Materials:

  • Cells cultured in 6-well or 10 cm plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against ERα, p-ERα, Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathway of this compound

Dimestrol_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binding PI3K PI3K This compound->PI3K Non-genomic Ras Ras This compound->Ras ER->ER HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Akt Akt PI3K->Akt Akt->ER Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ER Phosphorylation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Transcription->Cellular_Response Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis & Interpretation start Start: Culture Cells (e.g., MCF-7) hormone_deprivation Hormone Deprivation (Phenol red-free media, CS-FBS) start->hormone_deprivation treatment Treat with this compound (Dose-response & time-course) hormone_deprivation->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Analyze Data (IC50, % Apoptosis, % Cell Cycle) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's Effects data_analysis->conclusion

References

Application Notes and Protocols for Studying Endocrine Disruption Mechanisms Using Dimestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, also known as Dienestrol, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group, structurally similar to diethylstilbestrol (DES).[1] As an estrogen receptor (ER) agonist, this compound is a valuable tool for studying the mechanisms of endocrine disruption.[2][3] Endocrine disrupting chemicals (EDCs) interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects. Understanding the interaction of compounds like this compound with hormone receptors and their downstream signaling pathways is crucial for assessing the risks of potential EDCs and for the development of safer chemicals and pharmaceuticals.

These application notes provide an overview of this compound's mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in key in vitro and in vivo assays to study endocrine disruption.

Mechanism of Action

This compound, like other estrogens, exerts its effects by binding to and activating estrogen receptors (ERα and ERβ).[2] These receptors are ligand-activated transcription factors. Upon binding, the this compound-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This can lead to a cascade of cellular events, including cell proliferation, differentiation, and other physiological responses characteristic of estrogenic action.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the available quantitative data on the biological activity of this compound and its closely related analog, Diethylstilbestrol (DES), for comparative purposes.

CompoundParameterValueReceptor SubtypeSystemReference
Dienestrol Relative Binding Affinity (RBA) ~223% ERα Not Specified[1]
(compared to Estradiol = 100%) ~404% ERβ Not Specified[1]
Diethylstilbestrol (DES) Relative Binding Affinity (RBA) 245 ± 36% Nuclear ER Rat Uterus[4]
(compared to Estradiol = 100%)
IC50 ~0.2 nM ERα Competitive ELISA[5]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding HSP Heat Shock Proteins ER->HSP Inactive State Dimestrol_ER This compound-ER Complex ER->Dimestrol_ER HSP->Dimestrol_ER Dissociation Dimerization Dimerization Dimestrol_ER->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Translocation & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Cellular Effects mRNA->Protein_Synthesis Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays ER_Binding Estrogen Receptor Competitive Binding Assay Cell_Proliferation MCF-7 Cell Proliferation Assay Uterotrophic_Assay Rodent Uterotrophic Assay ER_Binding->Uterotrophic_Assay Mechanistic Insight Gene_Expression_vitro Gene Expression Analysis (e.g., qRT-PCR) Cell_Proliferation->Uterotrophic_Assay Cellular to Organismal Effects Gene_Expression_vivo Gene Expression Analysis (Tissue-specific) Gene_Expression_vitro->Gene_Expression_vivo Transcriptional Correlation This compound This compound (Test Compound) This compound->ER_Binding This compound->Cell_Proliferation This compound->Gene_Expression_vitro This compound->Uterotrophic_Assay

References

Application of Dimestrol in Breast Cancer Cell Proliferation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, a synthetic nonsteroidal estrogen, is structurally and functionally related to diethylstilbestrol (DES). While direct studies on the application of this compound in breast cancer cell proliferation assays are limited, the extensive research on DES provides a strong basis for understanding its potential effects and for the design of relevant experimental protocols. As a potent estrogen mimic, this compound is presumed to exert its primary influence on hormone-responsive breast cancer cells through the estrogen receptor alpha (ERα).[1] This document provides detailed application notes and protocols for assessing the effect of this compound on breast cancer cell proliferation, with data and methodologies extrapolated from studies on its analog, DES.

Mechanism of Action

This compound, acting as an estrogen receptor agonist, is expected to bind to and activate ERα. This activation leads to the transcription of estrogen-responsive genes that drive cell cycle progression and proliferation in ERα-positive breast cancer cells, such as MCF-7 and T-47D.[1] The proliferative signals initiated by ERα activation are often intertwined with other key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are central regulators of cell growth, survival, and proliferation.

Data Presentation: Effects of Diethylstilbestrol (DES) on Breast Cancer Cell Proliferation

The following table summarizes the observed effects of diethylstilbestrol (DES), a structural and functional analog of this compound, on various breast cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Cell LineReceptor StatusCompoundEndpointResultReference
MCF-7 ERα-positive, PR-positive, HER2-negativeDiethylstilbestrol (DES)ProliferationProliferation stimulated in an ERα-dependent manner.[1] At high concentrations (>5 µM), cytotoxicity is observed.[2][1][2]
T-47D ERα-positive, PR-positive, HER2-negativeDiethylstilbestrol (DES)ProliferationProliferation stimulated in a concentration-dependent manner.
MDA-MB-231 Triple-negative (ERα, PR, HER2-negative)Diethylstilbestrol (DES)ProliferationGenerally considered hormone-insensitive. High concentrations of DES may induce cytotoxicity.[3]

Note: The data presented is for Diethylstilbestrol (DES) and should be considered as a proxy for the potential effects of this compound. Experimental validation is required to determine the specific activity of this compound.

Experimental Protocols

Cell Culture and Maintenance

Protocols for the routine culture of MCF-7, T-47D, and MDA-MB-231 cell lines are provided below.

a) MCF-7 Cell Culture Protocol

  • Media: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete media, centrifuge, and resuspend the cell pellet in fresh media for subculturing at a ratio of 1:3 to 1:6.[4]

b) T-47D Cell Culture Protocol

  • Media: RPMI-1640 supplemented with 10% FBS and 0.2 IU/mL human insulin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 70-80% confluency, wash with PBS and detach using Accutase or Trypsin-EDTA. Neutralize, centrifuge, and resuspend in fresh media for subculturing.[3]

c) MDA-MB-231 Cell Culture Protocol

  • Media: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a non-CO2 incubator.

  • Passaging: When cells reach 80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize, centrifuge, and resuspend in fresh media for subculturing.[5][6]

Hormone Depletion Protocol for ER-Positive Cells (MCF-7, T-47D)

To study the effects of estrogenic compounds, it is crucial to first remove endogenous estrogens from the culture medium.

  • Grow cells to 70-80% confluency in their respective complete growth media.

  • Aspirate the media and wash the cells twice with sterile PBS.

  • Replace the media with phenol red-free RPMI-1640 or DMEM supplemented with 5-10% charcoal-stripped fetal bovine serum (CS-FBS) and 1% Penicillin-Streptomycin.

  • Incubate the cells in this hormone-depleted medium for at least 48-72 hours before initiating the proliferation assay.

Cell Proliferation (MTT) Assay Protocol

This protocol provides a method to assess cell viability and proliferation in response to this compound treatment.

  • Cell Seeding:

    • Harvest and count cells cultured under hormone-depleted conditions (for MCF-7 and T-47D).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of hormone-depleted media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (or DES as a positive control) in the appropriate hormone-depleted medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

    • Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of the test compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media containing MTT from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the EC50 (half-maximal effective concentration for proliferation) or IC50 (half-maximal inhibitory concentration) value.

Mandatory Visualizations

Signaling Pathways

// Connections this compound -> ER_mem [color="#202124"]; this compound -> ER_cyto [color="#202124"]; ER_mem -> PI3K [color="#202124"]; ER_mem -> Ras [color="#202124"]; PI3K -> Akt [color="#202124"]; Ras -> Raf -> MEK -> MAPK [color="#202124"]; ER_cyto -> ER_nu [label="Translocation", color="#202124"]; ER_nu -> ERE [color="#202124"]; ERE -> Gene_Transcription [color="#202124"]; Gene_Transcription -> Proliferation [color="#202124"]; MAPK -> ER_nu [label="Phosphorylation", style=dashed, color="#202124"]; Akt -> ER_nu [label="Phosphorylation", style=dashed, color="#202124"]; Akt -> Proliferation [style=dashed, color="#202124"]; MAPK -> Proliferation [style=dashed, color="#202124"]; } END_DOT Caption: this compound/DES Signaling Pathways in Breast Cancer Cells.

Experimental Workflow

// Connections Culture -> Hormone_Depletion [color="#202124"]; Hormone_Depletion -> Seeding [color="#202124"]; Seeding -> Treatment [color="#202124"]; Treatment -> Incubation [color="#202124"]; Incubation -> MTT_add [color="#202124"]; MTT_add -> Formazan [color="#202124"]; Formazan -> Solubilize [color="#202124"]; Solubilize -> Readout [color="#202124"]; Readout -> Analysis [color="#202124"]; } END_DOT Caption: Workflow for Breast Cancer Cell Proliferation Assay.

Conclusion

References

Application Notes and Protocols for the Preparation of Dimestrol Intramuscular Injection for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of a sterile, oil-based intramuscular (IM) injection of Dimestrol suitable for long-term preclinical research studies. This compound, a synthetic nonsteroidal estrogen, is practically insoluble in water but soluble in vegetable oils, making an oil-based depot formulation ideal for achieving sustained release and prolonged action.[1]

Introduction

This compound, also known as diethylstilbestrol dimethyl ether, is a nonsteroidal synthetic estrogen of the stilbestrol group.[2] For long-term in vivo studies, a stable, long-acting formulation is crucial to maintain consistent therapeutic drug levels, reduce dosing frequency, and minimize animal stress. Oil-based solutions for intramuscular injection are a common and effective approach for delivering lipophilic drugs like this compound, forming a depot in the muscle tissue from which the drug is slowly released.[3][4][5] This document outlines the necessary materials, equipment, and step-by-step procedures for the formulation, sterilization, and quality control of a this compound IM injection.

Materials and Equipment

Materials
  • This compound powder (pharmaceutical grade)

  • Sesame oil, USP grade (or other suitable vegetable oil such as cottonseed or peanut oil)[1][6][7]

  • Benzyl Alcohol, USP grade (as a preservative)

  • Benzyl Benzoate, USP grade (as a co-solvent, optional)

  • Sterile, depyrogenated glass vials

  • Sterile, depyrogenated vial stoppers and seals

  • Sterile disposable syringes and needles (various gauges)

  • Sterile 0.22 µm syringe filters (if sterile filtration is used for the final product)

  • Ethanol, 70% solution for disinfection

Equipment
  • Analytical balance

  • Magnetic stirrer with heating plate

  • Glass beakers and graduated cylinders

  • Autoclave

  • Dry heat oven/sterilizer

  • Laminar flow hood (ISO 5/Class 100)

  • Vial crimper

  • pH meter (for quality control of aqueous extracts)

  • High-Performance Liquid Chromatography (HPLC) system (for quality control)

Data Presentation: Formulation Components

The following table summarizes the components and their functions in the this compound IM injection formulation. The exact concentrations may need to be optimized based on the desired dosage and stability studies.

ComponentFunctionTypical Concentration Range (% w/v)Notes
This compoundActive Pharmaceutical Ingredient1 - 10 mg/mLThe concentration should be determined based on the required dose for the long-term study. Solubility in the chosen vehicle must be confirmed.
Sesame OilVehicleq.s. to 100%A common vehicle for long-acting IM injections.[3] Other USP-grade vegetable oils like cottonseed or peanut oil can be used.[1][6][7] The oil should be sterilized by dry heat.[1][6][7][8]
Benzyl AlcoholPreservative0.5 - 2%Recommended for multi-dose vials to inhibit microbial growth.[9]
Benzyl BenzoateCo-solvent (optional)10 - 20%Can be used to enhance the solubility of this compound in the oil vehicle if needed.

Experimental Protocols

Protocol 1: Preparation of the this compound Oil Solution

This protocol describes the formulation of the this compound injection. All procedures should be performed in a clean environment, with final sterile filtration and filling conducted in a laminar flow hood.

  • Vehicle Preparation:

    • If using a preservative and/or co-solvent, accurately weigh and add the required amounts of Benzyl Alcohol and Benzyl Benzoate to the sesame oil in a sterile glass beaker.

    • Mix thoroughly using a sterile magnetic stir bar until a homogenous solution is formed.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound powder.

    • Gradually add the this compound powder to the vehicle while continuously stirring.

    • Gently heat the mixture to 40-50°C on a hot plate to facilitate dissolution. Do not overheat, as this may degrade the drug.

    • Continue stirring until the this compound is completely dissolved and the solution is clear.

  • Volume Adjustment:

    • Once the this compound is fully dissolved, cool the solution to room temperature.

    • Transfer the solution to a sterile graduated cylinder and add sesame oil to reach the final desired volume (q.s.).

    • Mix thoroughly to ensure homogeneity.

Protocol 2: Sterilization

Sterility is paramount for parenteral preparations. For oil-based solutions, dry heat sterilization of the final product or aseptic filtration are common methods.

Method A: Terminal Sterilization by Dry Heat

This method is suitable if this compound is heat-stable at the required temperatures. Validation studies should be performed to confirm drug stability.

  • Filling: Aseptically fill the prepared this compound solution into sterile, depyrogenated glass vials.

  • Sealing: Loosely insert sterile stoppers into the vials.

  • Sterilization: Place the vials in a dry heat oven. The temperature and time should be validated, but common cycles include:

    • 160°C for at least 2 hours[1]

    • 170°C for at least 1 hour[1]

    • 180°C for at least 30 minutes[1]

    • A study on parenteral oil vehicles found that 150°C for 1 hour was sufficient to achieve sterilization.[6][7]

  • Final Sealing: After the sterilization cycle is complete and the vials have cooled to room temperature within the sterile environment, fully insert the stoppers and secure with aluminum seals using a vial crimper.

Method B: Aseptic Filtration

This method is used if this compound is not stable at high temperatures. All steps must be performed under strict aseptic conditions in a laminar flow hood.

  • Vehicle Sterilization: Sterilize the sesame oil (with or without excipients) by dry heat as described in Method A.

  • Aseptic Dissolution: In a sterile, enclosed system, dissolve a sterile-filtered or gamma-irradiated this compound powder into the pre-sterilized oil vehicle.

  • Sterile Filtration: Pass the final this compound solution through a sterile 0.22 µm syringe filter into a sterile receiving vessel. The filter material should be compatible with oil-based solutions.

  • Aseptic Filling and Sealing: Aseptically fill the sterile solution into sterile, depyrogenated vials and seal as described previously.

Protocol 3: Quality Control
  • Appearance: The final product should be a clear, colorless to pale yellow oily solution, free from visible particulate matter.

  • Sterility Testing: Perform sterility testing according to USP <71> or other relevant pharmacopeial methods to ensure the absence of microbial contamination.

  • Purity and Concentration of this compound: Use a validated HPLC method to determine the concentration of this compound and to detect any degradation products.

  • Endotoxin Testing: While less common for oil-based injections, endotoxin testing may be considered depending on the research application.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound IM Injection Preparation

G cluster_prep Formulation cluster_sterilization Sterilization cluster_qc Quality Control start Start: Weigh Raw Materials mix_excipients Mix Vehicle (Sesame Oil) and Excipients (Benzyl Alcohol) start->mix_excipients dissolve Dissolve this compound in Vehicle with Gentle Heating mix_excipients->dissolve qs Adjust to Final Volume (q.s.) dissolve->qs fill_vials Aseptically Fill into Sterile Vials qs->fill_vials Transfer to Sterile Processing seal_vials Loosely Stopper Vials fill_vials->seal_vials dry_heat Dry Heat Sterilization (e.g., 160°C for 2 hours) seal_vials->dry_heat final_seal Cool and Crimp Seals dry_heat->final_seal qc_tests Perform QC Tests: - Appearance - Sterility - Purity & Concentration (HPLC) final_seal->qc_tests release Release for Study Use qc_tests->release

Caption: Workflow for the preparation of a sterile this compound intramuscular injection.

Simplified Signaling Pathway of this compound

As a synthetic estrogen, this compound is expected to act through estrogen receptors (ERs). Its actions are mediated through both genomic and non-genomic pathways, similar to diethylstilbestrol (DES) and estradiol.[10][11][12][13]

G cluster_membrane Non-Genomic Pathway (Rapid) cluster_nucleus Genomic Pathway (Slower) cluster_response Cellular Response This compound This compound mER Membrane Estrogen Receptor (mER) This compound->mER nER Nuclear Estrogen Receptor (ERα/ERβ) This compound->nER MAPK_cascade MAPK Cascade (ERK, JNK, p38) mER->MAPK_cascade Activation cell_cycle_proteins Cell Cycle Proteins (e.g., Cyclin D1) MAPK_cascade->cell_cycle_proteins Phosphorylation/ Degradation response Altered Cell Proliferation, Differentiation, and Apoptosis cell_cycle_proteins->response ERE Estrogen Response Elements (ERE) nER->ERE Binds to DNA gene_transcription Gene Transcription ERE->gene_transcription Modulates protein_synthesis Protein Synthesis gene_transcription->protein_synthesis protein_synthesis->response

Caption: Simplified genomic and non-genomic signaling pathways of this compound.

References

Research applications of Dimestrol in endocrinology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimestrol, also known as diethylstilbestrol dimethyl ether, is a synthetic, non-steroidal estrogen of the stilbestrol group.[1] It is structurally related to the more widely known and potent estrogen, diethylstilbestrol (DES).[1] Historically, this compound has been used in clinical settings for hormone therapy to address conditions such as delayed female puberty, hypogonadism, and symptoms associated with menopause.[1] In addition to its clinical applications, it has also been utilized as a growth promoter in livestock.[1]

From a research perspective, this compound serves as a valuable tool in endocrinology for several reasons. Primarily, it is recognized as a precursor or pro-drug to diethylstilbestrol.[2] This metabolic relationship allows for the study of the in vivo conversion of a less active compound into a highly potent estrogen. Furthermore, recent findings have highlighted this compound's own distinct biological activities, separate from its role as a DES pro-drug. Notably, it has been identified as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[2][3] This dual activity—weak intrinsic estrogenicity coupled with potent PXR agonism—makes this compound a subject of interest for researchers investigating the complex interplay between hormonal signaling and drug metabolism pathways.

These application notes provide an overview of the research applications of this compound, summarize key quantitative data, and offer detailed protocols for its investigation in endocrinological studies.

Key Research Applications

  • Pro-drug Metabolism Studies: Investigating the enzymatic conversion of this compound to diethylstilbestrol in vivo and in vitro to understand the pharmacokinetics of stilbestrol estrogens.

  • Off-Target Effects of Estrogenic Compounds: As a potent PXR agonist, this compound can be used to study the non-estrogenic, off-target effects of synthetic estrogens and their impact on drug-metabolizing enzymes.[2][3]

  • Comparative Endocrinology: Comparing the in vitro and in vivo effects of this compound with its parent compound, DES, to dissect the relative contributions of the precursor and the active metabolite to the overall physiological response.

  • Nuclear Receptor Cross-talk: Elucidating the molecular mechanisms of cross-talk between the estrogen receptor (ER) and the pregnane X receptor (PXR) signaling pathways.

Data Presentation

Table 1: Receptor Binding and Potency of this compound and Diethylstilbestrol (DES)
CompoundReceptorParameterValueReference
This compound Estrogen Receptor (ER)Relative Binding Affinity (RBA)0.056[4]
Pregnane X Receptor (PXR)EC50 (Transactivation)10.5 µM[1][2]
Diethylstilbestrol (DES) Estrogen Receptor (ER)Relative Binding Affinity (RBA)399.56[4]
Estrogen Receptor α (ERα)EC500.18 nM[5]
Estrogen Receptor β (ERβ)EC500.06 nM[5]

Relative Binding Affinity (RBA) is expressed relative to a standard, typically estradiol, where the RBA of the standard is set to 100.

Signaling Pathways

The biological activity of this compound is multifaceted. It exhibits weak direct interaction with estrogen receptors, while strongly activating the Pregnane X Receptor. In vivo, its primary estrogenic effects are mediated through its metabolic conversion to the potent estrogen, diethylstilbestrol (DES).

Dimestrol_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Weak Agonist PXR Pregnane X Receptor (PXR) This compound->PXR Strong Agonist Metabolism Metabolic Enzymes (e.g., CYP450) This compound->Metabolism Metabolic Conversion ERE Estrogen Response Element (ERE) ER->ERE Translocation & Dimerization PXR_RE PXR Response Element (XRE) PXR->PXR_RE Translocation DES Diethylstilbestrol (DES) Metabolism->DES DES->ER Potent Agonist Gene_Transcription_ER Estrogenic Gene Transcription ERE->Gene_Transcription_ER Gene_Transcription_PXR Xenobiotic Metabolism Gene Transcription PXR_RE->Gene_Transcription_PXR

Caption: Signaling pathways of this compound and its metabolite, DES.

Experimental Protocols

Protocol 1: Competitive Estrogen Receptor Binding Assay

This protocol is designed to determine the relative binding affinity of this compound for the estrogen receptor compared to a radiolabeled estrogen, such as [³H]-Estradiol.

Workflow Diagram:

ER_Binding_Assay_Workflow prep Prepare Uterine Cytosol (Source of ER) incubation Incubate: - Uterine Cytosol - [³H]-Estradiol (1 nM) - Increasing concentrations of this compound prep->incubation separation Separate Bound from Free Ligand (e.g., Hydroxylapatite slurry) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate IC50 - Determine Relative Binding Affinity (RBA) quantification->analysis

Caption: Workflow for the ER competitive binding assay.

Methodology:

  • Preparation of Uterine Cytosol:

    • Obtain uterine tissue from immature female rats or mice.

    • Homogenize the tissue in a cold Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • Collect the supernatant (cytosol), which contains the estrogen receptors. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Incubation:

    • In duplicate tubes, combine:

      • 50 µL of uterine cytosol preparation.

      • 10 µL of [³H]-Estradiol to a final concentration of 1 nM.

      • 10 µL of increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) or vehicle control (for total binding) or a large excess of unlabeled estradiol (for non-specific binding).

      • Tris buffer to a final volume of 300 µL.

    • Incubate the mixture for 18-20 hours at 4°C on a rotator.

  • Separation of Bound and Free Ligand:

    • Add 750 µL of a cold 60% hydroxylapatite (HAP) slurry to each tube.

    • Vortex and incubate on ice for 15 minutes, with intermittent vortexing.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the HAP pellet three times with cold buffer.

  • Quantification and Analysis:

    • Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol).

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.

Protocol 2: Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the estrogen receptor and induce the transcription of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • Culture an estrogen-responsive human cell line, such as MCF-7 (breast cancer cells), in appropriate media supplemented with fetal bovine serum (FBS).

    • For the assay, switch the cells to a phenol red-free medium with charcoal-stripped FBS for at least 24 hours to reduce background estrogenic activity.

    • Co-transfect the cells with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • Plate the transfected cells in 96-well plates.

    • Treat the cells in triplicate with increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M), a positive control (17β-estradiol, 10⁻¹² M to 10⁻⁸ M), and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Data Analysis:

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Protocol 3: In Vivo Uterotrophic Assay in Immature Female Rodents

This assay is a standard method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature female rats or mice.

Methodology:

  • Animal Model:

    • Use immature female rats (e.g., Sprague-Dawley, 20-22 days old) or mice.

    • House the animals in a controlled environment and provide food and water ad libitum.

  • Dosing:

    • Randomly assign animals to treatment groups (n=5-8 per group).

    • Prepare solutions of this compound in a suitable vehicle (e.g., corn oil).

    • Administer this compound daily for three consecutive days via subcutaneous injection or oral gavage at various dose levels.

    • Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).

  • Tissue Collection and Measurement:

    • On the fourth day (24 hours after the last dose), euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.

    • Record the wet weight of the uterus.

    • Also, record the body weight of each animal.

  • Data Analysis:

    • Calculate the relative uterine weight (uterine weight / body weight).

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uterine weights of the this compound-treated groups to the vehicle control group.

    • A statistically significant increase in uterine weight indicates estrogenic activity.

References

Troubleshooting & Optimization

Technical Support Center: Improving Dimestrol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimestrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a synthetic, non-steroidal estrogen of the stilbestrol group, structurally related to diethylstilbestrol (DES). It is characterized by its high lipophilicity and is practically insoluble in water.[1][2] This poor aqueous solubility can significantly hinder its handling in experimental settings and can lead to low bioavailability in preclinical and clinical studies, making it a critical challenge to address for consistent and reliable research outcomes.

Q2: What are the general approaches to improve the aqueous solubility of a hydrophobic compound like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and formulation-based approaches such as the use of co-solvents, surfactants, cyclodextrins, and solid dispersions. Chemical modifications involve altering the molecule itself, for instance, by creating a more soluble prodrug.[3][4][5]

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: Yes, this compound is a potent synthetic estrogen. As with its analogue, diethylstilbestrol (DES), it should be handled with care, treating it as a potential carcinogen and endocrine disruptor.[1][2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of my aqueous buffer. The concentration of this compound exceeds its solubility limit in the chosen buffer.- Increase the concentration of the co-solvent (e.g., ethanol, DMSO) in your final solution.- Incorporate a suitable surfactant (e.g., Polysorbate 80) into your aqueous medium.- Consider using a cyclodextrin to form an inclusion complex.- Re-evaluate the required final concentration of this compound for your experiment.
I am observing inconsistent results between experiments. This could be due to incomplete dissolution or precipitation of this compound during the experiment.- Ensure your stock solution is fully dissolved before further dilution.- Use a consistent and validated protocol for preparing your this compound solutions.- Visually inspect your solutions for any signs of precipitation before use.- Consider preparing fresh solutions for each experiment.
My nanoparticle formulation of this compound is unstable and aggregates. The formulation parameters (e.g., polymer/surfactant concentration, solvent ratio) are not optimized.- Adjust the concentration of the stabilizing polymer or surfactant.- Modify the ratio of the organic solvent to the aqueous phase during preparation.- Optimize the energy input during nanoparticle formation (e.g., sonication time/intensity, homogenization pressure).[6]
The solid dispersion of this compound does not significantly improve its dissolution rate. The drug may not be in an amorphous state within the polymer matrix, or the chosen polymer is not suitable.- Confirm the amorphous nature of the solid dispersion using techniques like XRD or DSC.- Experiment with different hydrophilic polymers (e.g., PVP, PEG) and drug-to-polymer ratios.- Ensure the solvent used in the preparation method is appropriate for both the drug and the carrier.[7]

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide data for its close structural analog, Diethylstilbestrol (DES), as a reference. This data can serve as a starting point for developing formulations for this compound.

Table 1: Solubility of Diethylstilbestrol (DES) in Co-solvent Systems

Co-solventConcentration (% v/v) in Aqueous BufferApproximate Solubility (mg/mL)Reference
Ethanol16.7% in PBS (pH 7.2)~ 0.15[8]
Ethanol100%~ 10[9]
DMSO100%~ 30[8]

Table 2: Effect of Surfactants on the Apparent Solubility of Hydrophobic Drugs

SurfactantConcentration (% w/v)Fold Increase in Solubility (General Observation for Hydrophobic Drugs)Reference
Polysorbate 800.07% - 0.10%Can mimic fasted state intestinal fluid solubility[10]
Sodium Lauryl Sulfate (SLS)> 0.24% (above CMC)Significant increase in solubility[11]

Experimental Protocols

The following are detailed methodologies for key experiments to improve the aqueous solubility of this compound. These protocols are based on established techniques for poorly soluble compounds and may require optimization for your specific experimental needs.

Protocol 1: Solubilization using Co-solvents

Objective: To prepare a stock solution of this compound in an aqueous buffer using a water-miscible organic co-solvent.

Materials:

  • This compound powder

  • Ethanol (or DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration determination

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of 100% ethanol (or DMSO) to completely dissolve the this compound. For example, to prepare a 10 mg/mL stock, you might start with 10 mg of this compound and add 1 mL of ethanol.

  • Vortex the solution until the this compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Slowly add the aqueous buffer (e.g., PBS) to the this compound-ethanol solution while vortexing to achieve the desired final concentration and co-solvent percentage. Note: Adding the aqueous phase too quickly can cause precipitation.

  • For example, to obtain a 1 mg/mL solution with 10% ethanol, add 9 mL of PBS to the 1 mL of 10 mg/mL this compound-ethanol stock.

  • The final solution should be clear. If precipitation occurs, the final concentration is above the solubility limit for that co-solvent percentage, and you will need to increase the co-solvent ratio.

  • Determine the final concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).

Protocol 2: Cyclodextrin Inclusion Complexation

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle

  • Freeze-dryer (optional)

Procedure (Kneading Method): [12]

  • Weigh molar equivalents of this compound and HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle for at least 30-60 minutes.

  • The resulting paste is then dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • The dried complex can be ground into a fine powder.

  • To determine the solubility enhancement, suspend an excess amount of the complex in water, stir for 24 hours, filter, and measure the concentration of this compound in the filtrate.

Procedure (Freeze-Drying Method): [13]

  • Dissolve the desired amount of HP-β-CD in deionized water.

  • Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Continue stirring for 24-48 hours at room temperature to allow for complex formation.

  • Freeze the resulting solution and lyophilize it using a freeze-dryer to obtain a fluffy powder of the inclusion complex.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)

  • A common solvent that dissolves both this compound and the polymer (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or a flat-bottomed flask and a water bath

  • Vacuum oven

Procedure:

  • Choose a suitable drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the this compound and the chosen polymer (e.g., PVP K30) in a sufficient amount of the common solvent in a round-bottom flask.[14][15]

  • Ensure complete dissolution of both components to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure at a temperature that does not degrade the components (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • The dissolution rate of this powder can then be compared to that of the pure drug.

Protocol 4: Nanoparticle Formulation by Nanoprecipitation

Objective: To prepare this compound-loaded nanoparticles to increase its surface area and potentially its bioavailability.

Materials:

  • This compound powder

  • A biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • A surfactant/stabilizer (e.g., Poloxamer 188, PVA - polyvinyl alcohol)

  • An organic solvent (e.g., acetone, acetonitrile)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe with a needle

Procedure: [16]

  • Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent. This is the organic phase.

  • Dissolve the surfactant/stabilizer in deionized water. This is the aqueous phase.

  • With the aqueous phase under moderate magnetic stirring, slowly inject the organic phase into the aqueous phase using a syringe with a needle.

  • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.

  • Continue stirring for several hours to allow the organic solvent to evaporate.

  • The resulting nanoparticle suspension can be used as is or further processed (e.g., centrifuged and washed, or lyophilized for long-term storage).

  • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Visualizations

Estrogen Receptor Signaling Pathway

This compound, as a synthetic estrogen, is expected to exert its biological effects primarily through the estrogen receptor (ER) signaling pathway. The following diagram illustrates the classical genomic and the rapid non-genomic signaling pathways initiated by estrogen binding to its receptor.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds GPER GPER This compound->GPER Activates Complex This compound-ER Complex ER->Complex ERE Estrogen Response Element (ERE) Complex->ERE Binds to PI3K PI3K GPER->PI3K Activates MAPK MAPK GPER->MAPK Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription ERE->Transcription Regulates

Caption: Estrogen Receptor Signaling Pathway for this compound.

Experimental Workflow for Improving Solubility

The following diagram outlines a logical workflow for selecting and optimizing a method to improve the aqueous solubility of this compound.

SolubilityWorkflow Start Start: Poorly Soluble This compound Screening Initial Screening: Co-solvents (Ethanol, DMSO) Surfactants (Polysorbate 80) Cyclodextrins (HP-β-CD) Start->Screening Decision1 Sufficient Solubility Achieved? Screening->Decision1 Advanced Advanced Formulation: Solid Dispersion Nanoparticles Decision1->Advanced No Final Final Formulation for In Vitro/In Vivo Studies Decision1->Final Yes Optimization Formulation Optimization: - Drug:Carrier Ratio - Process Parameters Advanced->Optimization Decision2 Target Dissolution Profile Met? Optimization->Decision2 Decision2->Optimization No, Re-optimize Decision2->Final Yes

Caption: Workflow for this compound Solubility Enhancement.

References

Technical Support Center: Optimizing Dimestrol Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimestrol in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as diethylstilbestrol dimethyl ether, is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol (DES). Its primary mechanism of action is as an agonist of estrogen receptors (ERs). Upon entering a cell, this compound can bind to ERs, leading to a conformational change in the receptor. This complex can then translocate to the nucleus and bind to specific DNA sequences known as estrogen response elements (EREs), modulating the transcription of target genes involved in cellular processes like growth, differentiation, and apoptosis.

Q2: What is a recommended starting concentration for this compound in a cell viability assay?

A previously published study on the effects of this compound on Chinese hamster V79 cells used a concentration range of 10⁻⁶ to 10⁻⁴ M.[1] For initial experiments, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range could be from 0.1 µM to 100 µM.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected effects of this compound on cell viability?

The effect of this compound on cell viability is expected to be cell-type dependent. In estrogen receptor-positive (ER+) cells, it may have a biphasic effect, potentially stimulating proliferation at low concentrations and inducing cytotoxicity at higher concentrations. In ER-negative cells, any observed effects on viability might be mediated through off-target effects. For instance, studies on the related compound diethylstilbestrol (DES) have shown it can induce apoptosis in a dose-dependent manner in various cancer cell lines.[2]

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration Range. The concentrations you are testing may be too low to elicit a response in your specific cell line.

    • Solution: Test a broader and higher range of this compound concentrations. A dose-response experiment with concentrations ranging from nanomolar to high micromolar (e.g., 1 nM to 100 µM) is recommended.

  • Possible Cause 2: Low Estrogen Receptor Expression. Your cell line may have low or no expression of estrogen receptors, making them less responsive to this compound.

    • Solution: Verify the estrogen receptor status (ERα and ERβ) of your cell line using techniques like Western blotting or RT-qPCR.

  • Possible Cause 3: Short Incubation Time. The duration of exposure to this compound may not be sufficient to induce a measurable change in cell viability.

    • Solution: Perform a time-course experiment, treating cells for different durations (e.g., 24, 48, and 72 hours).

Issue 2: I am seeing high variability between replicate wells.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to significant variability in viability readouts.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross-like motion to ensure even distribution of cells.

  • Possible Cause 2: Edge Effects. The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth.

    • Solution: To minimize edge effects, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental measurements.

  • Possible Cause 3: Compound Precipitation. this compound may precipitate out of solution at higher concentrations in your culture medium.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower, more soluble concentration or a different solvent for your stock solution.

Issue 3: My vehicle control (DMSO) is showing significant cytotoxicity.

  • Possible Cause: High Solvent Concentration. The concentration of the solvent (e.g., DMSO) in the final culture medium is too high and is toxic to the cells.

    • Solution: Ensure the final concentration of the solvent is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Perform a vehicle control titration to determine the maximum tolerated solvent concentration for your cell line.

Data Presentation

Table 1: Starting Concentration Range for this compound in Cell Culture
CompoundCell LineConcentration RangeReference
This compoundChinese hamster V791 µM - 100 µM[1]

Note: This concentration range was used in an aneuploidy induction study and serves as a starting point for cell viability assays.

Table 2: Cytotoxicity of Diethylstilbestrol (DES), a Related Compound, in Various Cancer Cell Lines
Cell LineAssayEndpointValueReference
Human Prostate Cancer (DU145, 1-LN, PC-3, LNCaP)Tetrazolium AssayLD5019-25 µM[2]
Human Breast CancerFura-2 AssayEC50 (for [Ca2+]i rise)15 µM[3]

Disclaimer: The data in Table 2 is for Diethylstilbestrol (DES), a compound structurally related to this compound. These values should be used as a reference and for comparative purposes only. The optimal concentration for this compound must be determined empirically for each specific cell line and experimental setup.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general procedure for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration. Also, include a "no-treatment" control with fresh medium only.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

Visualizations

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Binding ER_this compound This compound-ER Complex ER->ER_this compound HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_this compound->ERE Translocates & Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates

Caption: Estrogen receptor signaling pathway activated by this compound.

ExperimentalWorkflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_this compound Prepare serial dilutions of this compound seed_cells->prepare_this compound treat_cells Treat cells with this compound and controls prepare_this compound->treat_cells incubate Incubate for desired time (24, 48, 72h) treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent measure_signal Measure signal (e.g., absorbance) incubate_reagent->measure_signal analyze_data Analyze data and calculate % viability measure_signal->analyze_data end End analyze_data->end

References

Troubleshooting Dimestrol degradation in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Dimestrol degradation during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during long-term storage?

A1: The primary factors contributing to the degradation of this compound, a synthetic nonsteroidal estrogen, are exposure to light, elevated temperatures, high humidity, and oxidative stress.[1][2][3][4] As a stilbene derivative, the double bond in this compound's structure is susceptible to isomerization and oxidation, while the ether linkages can be sensitive to hydrolysis under certain conditions.[5][6][7][8]

Q2: What are the visible signs of this compound degradation?

A2: Visible signs of degradation can include a change in the color of the compound, often leading to a yellowish hue.[5][9][10] Any change in the physical appearance of the substance, such as clumping or a change in texture, may also indicate degradation, potentially due to moisture absorption.

Q3: How can I prevent this compound degradation during storage?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry environment.[11] It is recommended to store the compound in airtight containers, protected from light, at a controlled room temperature, ideally between 15°C and 25°C.[11] For enhanced stability, storage in a desiccator can help control humidity.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of this compound (diethylstilbestrol dimethyl ether) and degradation pathways of related compounds like diethylstilbestrol (DES), potential degradation products include:

  • cis-Dimestrol: Isomerization of the trans-double bond to the cis-form can occur, particularly upon exposure to light.[12]

  • Oxidative products: Oxidation can lead to the formation of quinone-type structures and other oxygenated derivatives.[2][5][9][10]

  • Hydrolysis products: Cleavage of the ether linkages could result in the formation of this compound monomethyl ether and ultimately diethylstilbestrol (DES).[7][8][13][14]

  • Photodegradation products: Exposure to UV light can lead to complex reactions, including cyclization to form phenanthrene derivatives.

Q5: Which analytical techniques are suitable for detecting this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a primary method for separating and quantifying this compound and its non-volatile degradation products.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization, for the analysis of volatile and semi-volatile degradation products.[15][16][17][18][19]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in compound color (yellowing) Photodegradation or Oxidation1. Immediately transfer the compound to an amber or opaque, airtight container. 2. Store in a dark, controlled environment. 3. Analyze a sample using HPLC-UV/MS to identify and quantify degradation products.[5][9][10]
Reduced potency or unexpected biological activity Significant degradation of this compound1. Quantify the purity of the stored this compound using a validated HPLC method. 2. Perform a forced degradation study on a reference standard to identify potential degradation products and confirm if they are present in your stored sample.[4][11][20][21]
Appearance of new peaks in HPLC chromatogram Formation of degradation products1. Characterize the new peaks using LC-MS/MS to determine their mass and fragmentation patterns. 2. Compare the retention times with those of known potential degradation products (e.g., cis-Dimestrol, DES).[12]
Poor solubility or changes in physical properties Moisture absorption or chemical transformation1. Check the water content of the sample using Karl Fischer titration. 2. Store in a desiccator to minimize moisture exposure. 3. Analyze the sample to identify any chemical changes.

Experimental Protocols

Protocol 1: HPLC Method for Analysis of this compound and Potential Degradation Products

This protocol outlines a general reverse-phase HPLC method suitable for the separation of this compound from its potential degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm and/or Mass Spectrometry (ESI+)

  • Sample Preparation: Dissolve this compound sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study Protocol

This protocol provides a framework for conducting forced degradation studies to identify potential degradation pathways and products of this compound.[4][11][20][21][22]

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Store solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source providing UV and visible light (e.g., Xenon lamp) for 24 hours.

    • Analyze directly by HPLC.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_mem Membrane Estrogen Receptor (mER) This compound->ER_mem Binds (Non-Genomic) ER_cyto Cytoplasmic Estrogen Receptor (ER) This compound->ER_cyto Binds (Genomic) PI3K_AKT PI3K/Akt Pathway ER_mem->PI3K_AKT Activates MAPK MAPK Pathway ER_mem->MAPK Activates HSP Heat Shock Proteins (HSP) ER_cyto->HSP Dissociates from ER_dimer ER Dimer ER_cyto->ER_dimer Dimerizes Gene_Transcription Gene Transcription PI3K_AKT->Gene_Transcription Modulates MAPK->Gene_Transcription Modulates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE->Gene_Transcription Initiates

Caption: this compound's Mechanism of Action via Estrogen Receptor Signaling.

Troubleshooting_Workflow start Suspected this compound Degradation visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection hplc_analysis HPLC-UV/MS Analysis (Purity & Impurity Profile) visual_inspection->hplc_analysis Change observed no_degradation No Significant Degradation visual_inspection->no_degradation No change compare_ref Compare to Reference Standard hplc_analysis->compare_ref degradation_confirmed Degradation Confirmed compare_ref->degradation_confirmed Significant difference compare_ref->no_degradation No significant difference forced_degradation Forced Degradation Study (Identify Degradants) degradation_confirmed->forced_degradation characterize_degradants Characterize Degradants (LC-MS/MS, NMR) forced_degradation->characterize_degradants review_storage Review Storage Conditions (Temp, Light, Humidity) characterize_degradants->review_storage implement_capa Implement Corrective Actions (e.g., new storage protocol) review_storage->implement_capa

Caption: Troubleshooting Workflow for this compound Degradation.

References

Technical Support Center: Overcoming Poor Reproducibility in Dimestrol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome reproducibility challenges in experiments involving Dimestrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as dianisylhexene or diethylstilbestrol dimethyl ether, is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] Its primary mechanism of action is as an estrogen receptor (ER) agonist, meaning it binds to and activates estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens like 17β-estradiol.[2] This activation leads to the regulation of gene transcription and the initiation of various signaling pathways.[2][3]

Q2: My in vitro cell-based assay results with this compound are highly variable between experiments. What are the most common causes?

Inconsistent results in cell-based assays are a frequent challenge. The most common culprits include:

  • Cell Line Integrity: Ensure your cell line (e.g., MCF-7) is authentic, has a low passage number, and is free from contamination. Genetic drift in cell lines can significantly alter their response to estrogenic compounds.[4]

  • Inconsistent Culture Conditions: Standardize all culture parameters, including media composition (especially serum content), incubation time, and CO2 levels.[5] Phenol red in media has weak estrogenic activity and should be avoided for these experiments.

  • Variable Seeding Density: The density at which cells are plated can influence their responsiveness to this compound. Maintain a consistent seeding density across all experiments.[5]

  • Solvent Effects: this compound is often dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents can be toxic to cells. Always include a vehicle control with the same solvent concentration as your experimental wells to account for any solvent-specific effects.[6][7] It is advisable to keep the final solvent concentration below 0.5%.[6][7]

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability. It is best to avoid using the outer wells for critical experiments.[5]

Q3: We are observing poor reproducibility in our in vivo rodent studies with this compound. What factors should we investigate?

In vivo experiments introduce additional layers of complexity. Key factors affecting reproducibility include:

  • Animal Strain and Age: Different rodent strains and ages can exhibit varied responses to estrogenic compounds.[5]

  • Housing and Environmental Conditions: Diet, light-dark cycles, cage materials, and stress levels can all influence endogenous hormone levels and the animals' response to this compound.[5] Phytoestrogens in animal chow can be a significant confounding factor.

  • Route of Administration and Dosage: The method of this compound delivery (e.g., subcutaneous injection, oral gavage) and the precise dosage significantly impact bioavailability and subsequent effects.[5]

  • Timing of Sample Collection: For female animals, the stage of the estrous cycle can dramatically influence results. Consistent timing of sample collection is crucial.[5]

Q4: How should I prepare and store this compound to ensure its stability and activity?

This compound, like other estrogenic compounds, should be handled with care to maintain its stability. It is recommended to store the solid compound at room temperature in a light-protected container.[8] For experimental use, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Proliferation Assays (e.g., MTT, XTT)
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before plating. Use a calibrated pipette and mix the cell suspension between plating each row.
Edge effects on the plateAvoid using the outer wells of the microplate. Fill them with sterile PBS or media to maintain humidity.[5]
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Results not reproducible between experiments Inconsistent culture conditionsStandardize all parameters: use the same media formulation (including serum lot), incubation time, and CO2 levels for all experiments.[5]
Cell passage numberUse cells within a narrow and recorded passage number range for all experiments.[5]
This compound stock solution degradationPrepare fresh dilutions of this compound from a frozen aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low or no proliferative response Cell line unresponsivenessVerify the expression of estrogen receptors (ERα and ERβ) in your cell line.[5]
Sub-optimal this compound concentrationPerform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental conditions.
Presence of estrogenic compounds in serumUse charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids from the culture medium.
Guide 2: Variability in Estrogen Receptor (ER) Competitive Binding Assays
Problem Potential Cause Recommended Solution
High non-specific binding Insufficient blockingOptimize the concentration of blocking agents in your assay buffer.
Hydrophobic interactions of this compoundInclude a small percentage of a non-ionic detergent (e.g., Tween-20) in the wash buffer.
Poor signal-to-noise ratio Low receptor concentrationIncrease the amount of protein (e.g., uterine cytosol) in the assay.
Degraded radioligandUse a fresh batch of radiolabeled estradiol and verify its specific activity.
Inconsistent IC50 values Inaccurate pipetting of competitor (this compound)Perform serial dilutions carefully and use calibrated pipettes.
Assay not reaching equilibriumOptimize the incubation time to ensure the binding reaction has reached equilibrium.
Variability in receptor preparationPrepare a large batch of receptor extract (e.g., uterine cytosol) and aliquot for single use to ensure consistency between assays.

Experimental Protocols

Protocol 1: MCF-7 Cell Proliferation Assay (MTT-based)
  • Cell Seeding:

    • Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in phenol red-free DMEM with 10% charcoal-stripped FBS to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., 17β-estradiol).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vivo Rodent Uterotrophic Assay (General Overview)
  • Animal Model:

    • Use immature (e.g., 20-21 days old) female Sprague-Dawley or Wistar rats.

    • House animals in a controlled environment with a consistent light-dark cycle and provide a phytoestrogen-free diet and water ad libitum.[9]

  • Dosing:

    • Administer this compound daily for three consecutive days via subcutaneous injection or oral gavage.

    • Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).

    • Dose volumes should be based on the most recent body weights.

  • Necropsy and Uterine Weight:

    • On the day after the final dose, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.

    • Record the wet uterine weight.

    • Calculate the relative uterine weight (uterine weight / body weight x 100).

  • Data Analysis:

    • Compare the mean uterine weights of the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

Visualizations

This compound Signaling Pathways

This compound, as an estrogen receptor agonist, is expected to activate the same signaling pathways as endogenous estrogens. These can be broadly categorized into genomic and non-genomic pathways.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mER Membrane ER (mER) This compound->mER Non-Genomic GPER1 GPER1 This compound->GPER1 Pathway ER Estrogen Receptor (ERα/β) This compound->ER Genomic Pathway PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT MAPK MAPK Pathway GPER1->MAPK Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization Gene_Transcription Gene Transcription PI3K_AKT->Gene_Transcription Modulation MAPK->Gene_Transcription Modulation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Translocation ERE->Gene_Transcription Activation/Repression

Caption: Overview of this compound-activated signaling pathways.

Experimental Workflow for Troubleshooting In Vitro Assays

Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Cells Step 1: Verify Cell Line - Authenticity - Passage Number - Contamination Start->Check_Cells Check_Reagents Step 2: Assess Reagents - this compound Stability - Media/Serum Consistency - Solvent Concentration Check_Cells->Check_Reagents Check_Protocol Step 3: Review Protocol - Seeding Density - Incubation Times - Pipetting Technique Check_Reagents->Check_Protocol Optimize Step 4: Re-optimize Assay - Dose-Response Curve - Time Course Check_Protocol->Optimize Reproducible Reproducible Results Optimize->Reproducible

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Technical Support Center: Dimestrol Dosage and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Dimestrol dosage to minimize off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as diethylstilbestrol dimethyl ether, is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] Its primary mechanism of action is as an agonist for estrogen receptors (ERs), particularly ERα and ERβ. Like endogenous estrogens, this compound diffuses into target cells, binds to these receptors, and modulates the transcription of estrogen-responsive genes. This on-target activity is responsible for its estrogenic effects.

Q2: What are the known or potential off-target effects of this compound?

A2: Due to its structural similarity to diethylstilbestrol (DES), this compound is investigated for similar off-target effects. The two primary off-target effects of concern are:

  • Aneuploidy Induction: DES is known to interfere with microtubule assembly, which can lead to errors in chromosome segregation during cell division and result in aneuploidy (an abnormal number of chromosomes).[2] However, studies comparing DES and its methyl ethers have shown that this compound (diethylstilbestrol dimethyl ether) was completely inactive in inducing aneuploidy in Chinese hamster V79 cells.[3][4]

  • G Protein-Coupled Estrogen Receptor 1 (GPR30/GPER) Activation: Like other estrogenic compounds, this compound may activate GPR30, a transmembrane estrogen receptor. This can trigger rapid, non-genomic signaling cascades independent of the classical nuclear estrogen receptors.[5][6] Activation of GPR30 can lead to the modulation of various downstream pathways, including the activation of MAPKs (ERK1/2) and PI3K.[5][6]

Q3: How can I minimize off-target effects when using this compound in my experiments?

A3: Minimizing off-target effects primarily involves careful dose selection and the use of appropriate controls.

  • Dose-Response Analysis: Conduct a thorough dose-response analysis for your specific cell line or animal model to determine the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls:

    • Negative Controls: Include vehicle-only treated groups to control for the effects of the solvent.

    • Positive Controls for Off-Target Effects: If you are concerned about a specific off-target effect, use a compound known to induce it as a positive control (e.g., DES for aneuploidy studies, a known GPR30 agonist like G-1 for GPR30 signaling studies).

    • ER-Negative Cell Lines: To distinguish between ER-mediated and off-target effects, consider using cell lines that do not express classical estrogen receptors.

Q4: Is there a recommended starting concentration for in vitro experiments?

A4: A starting point for in vitro experiments can be guided by the literature on similar compounds like DES. For DES, concentrations in the nanomolar to low micromolar range are often used. However, given that this compound is a dimethyl ether of DES, its potency and off-target effects may differ. A study on the carcinogenic dose-response of oral DES provides some context for in vivo dosages, but direct extrapolation to in vitro concentrations for this compound requires experimental validation.[7] It is crucial to perform a dose-response curve for your specific assay, starting from a low concentration (e.g., 1 nM) and titrating up to a concentration where toxicity is observed.

Troubleshooting Guides

Issue 1: Observing unexpected cellular phenotypes not consistent with classical estrogen receptor signaling.

Possible Cause: Activation of off-target pathways, such as GPR30 signaling.

Troubleshooting Steps:

  • Confirm GPR30 Expression: Verify that your experimental model (cell line or tissue) expresses GPR30 using techniques like RT-qPCR or Western blotting.

  • Use a GPR30 Antagonist: Co-treat cells with this compound and a specific GPR30 antagonist (e.g., G36). If the unexpected phenotype is reversed, it suggests the involvement of GPR30.

  • Assess Downstream GPR30 Signaling: Analyze the activation of key downstream effectors of GPR30 signaling, such as the phosphorylation of ERK1/2 and AKT, using Western blotting.

Issue 2: High levels of cytotoxicity or cell death at effective concentrations.

Possible Cause: Off-target toxicity, potentially through mechanisms other than aneuploidy, given this compound's reported inactivity in this area.[3][4]

Troubleshooting Steps:

  • Lower the Concentration: Re-evaluate your dose-response curve to find a lower concentration that still provides a sufficient on-target effect with reduced toxicity.

  • Time-Course Experiment: Determine if the toxicity is time-dependent. It may be possible to achieve the desired on-target effect with a shorter incubation time, minimizing toxic off-target effects.

  • Transcriptomic Analysis: Perform RNA-sequencing (RNA-seq) on cells treated with a range of this compound concentrations to identify differentially expressed genes and affected pathways that could explain the cytotoxicity.

Data Presentation

Table 1: Comparative Aneuploidy Induction by Diethylstilbestrol (DES) and its Methyl Ethers in Chinese Hamster V79 Cells.

CompoundConcentrationAneuploidy InductionMicrotubule Distribution
Diethylstilbestrol (DES)Not specifiedInduces tetra- and octa-ploidyDisturbed
DES monomethyl etherNot specifiedInduces only tetraploidy (slower rate than DES)Less disturbed than DES
This compound (DES dimethyl ether) Not specified Completely inactive No effect

Source: Adapted from Sakakibara et al., 1991.[3]

Experimental Protocols

Protocol 1: Assessment of Aneuploidy Induction by Chromosome Counting

This protocol is adapted from methods used to quantify aneuploidy and chromosomal instability.[8][9]

1. Cell Culture and Treatment: a. Plate cells (e.g., CHO, V79, or a human cell line of interest) at a density that allows for logarithmic growth for the duration of the experiment. b. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for a period equivalent to at least one cell cycle (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., DES or a spindle poison like nocodazole).

2. Metaphase Spread Preparation: a. Add a mitotic arrest agent (e.g., colcemid at 0.1 µg/mL) to the culture medium for the final 2-4 hours of incubation to accumulate cells in metaphase. b. Harvest the cells by trypsinization and centrifuge to form a cell pellet. c. Resuspend the pellet gently in a hypotonic solution (e.g., 75 mM KCl) and incubate at 37°C for 15-20 minutes to swell the cells. d. Centrifuge and resuspend the cells in freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step 2-3 times. e. Drop the fixed cell suspension onto clean, pre-chilled microscope slides from a height to ensure good chromosome spreading.

3. Chromosome Staining and Counting: a. Air-dry the slides. b. Stain the chromosomes with a DNA-specific dye such as Giemsa or DAPI. c. Visualize the metaphase spreads under a microscope. d. Count the number of chromosomes in at least 50-100 well-spread metaphases per treatment group. e. Analyze the distribution of chromosome numbers to determine the percentage of aneuploid cells for each condition.

Protocol 2: Transcriptomic Analysis of Off-Target Gene Expression using RNA-Sequencing

This protocol provides a general workflow for identifying off-target gene expression changes.[10][11][12][13][14][15][16][17]

1. Experimental Design: a. Culture the cells of interest and treat with at least three biological replicates for each condition: i. Vehicle control ii. Low-dose this compound (a concentration that elicits the on-target effect with minimal toxicity) iii. High-dose this compound (a concentration approaching the cytotoxic threshold) b. Choose an appropriate time point for treatment based on the expected kinetics of gene expression changes.

2. RNA Extraction and Quality Control: a. Extract total RNA from the cell pellets using a reputable kit (e.g., RNeasy Mini Kit, Qiagen). b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing: a. Prepare RNA-seq libraries from the total RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. b. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis Pipeline: a. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR. c. Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in the this compound-treated groups compared to the vehicle control. e. Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify the biological pathways and functions that are enriched in the list of differentially expressed genes. This will help to elucidate potential off-target mechanisms.

Mandatory Visualizations

GPR30_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR30 GPR30/GPER This compound->GPR30 G_alpha GPR30->G_alpha G_beta_gamma Gβγ GPR30->G_beta_gamma EGFR EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf AC Adenylyl Cyclase G_alpha->AC Src Src G_beta_gamma->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MMP MMP Src->MMP HB_EGF pro-HB-EGF MMP->HB_EGF HB_EGF->EGFR transactivation Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK c_Fos c-Fos ERK->c_Fos CREB->Gene_Expression c_Fos->Gene_Expression

Caption: GPR30-mediated off-target signaling pathway of this compound.

Experimental_Workflow_Off_Target_Analysis cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_interpretation Interpretation start Cell Culture treatment This compound Dose-Response (Vehicle, Low, High Dose) start->treatment aneuploidy Aneuploidy Assay (Metaphase Spreads) treatment->aneuploidy rnaseq RNA Extraction & Library Prep treatment->rnaseq gpr30_assay GPR30 Activation Assay (e.g., pERK Western Blot) treatment->gpr30_assay counting Chromosome Counting & Statistical Analysis aneuploidy->counting sequencing High-Throughput Sequencing rnaseq->sequencing quantification Western Blot Quantification gpr30_assay->quantification end Identify Off-Target Effects & Determine Optimal Dose counting->end bioinformatics Bioinformatic Analysis (Alignment, DEG, Pathway) sequencing->bioinformatics bioinformatics->end quantification->end

Caption: Experimental workflow for assessing this compound's off-target effects.

References

Common pitfalls in handling and preparing Dimestrol solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling and preparing Dimestrol solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Diethylstilbestrol dimethyl ether, is a synthetic, nonsteroidal estrogen. It is a precursor to Diethylstilbestrol (DES), which is a potent agonist of estrogen receptors (ERs), primarily ERα and ERβ. Upon administration, this compound is metabolized to DES, which then binds to these receptors, initiating a cascade of cellular events that modulate gene expression.

Q2: What are the most common solvents for dissolving this compound?

A2: this compound is a hydrophobic compound and is practically insoluble in water. The most common organic solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) and ethanol.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3:

  • Powder: Store the solid form of this compound at -20°C for long-term stability, where it can be viable for several years.

  • Stock Solutions: For optimal stability, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Given that this compound is a precursor to the potent estrogen DES, it should be handled with care. Always work in a chemical fume hood. Recommended PPE includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves). Avoid inhalation of the powder and any direct contact with the skin or eyes.

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving.

  • Question: I'm having trouble dissolving this compound powder in my chosen solvent. What can I do?

  • Answer:

    • Ensure the Correct Solvent: this compound is hydrophobic and requires an organic solvent like DMSO or ethanol for initial dissolution. It will not dissolve in aqueous buffers like PBS directly.

    • Increase Mechanical Agitation: Vortex the solution vigorously.

    • Apply Gentle Heat: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Avoid excessive heat, which could lead to degradation.

    • Use Sonication: A brief sonication in a water bath can effectively break up clumps and facilitate dissolution.

Issue 2: My this compound solution is cloudy or has a precipitate after dilution in aqueous media.

  • Question: I successfully dissolved this compound in DMSO, but when I dilute it into my cell culture media or PBS, it immediately turns cloudy or a precipitate forms. Why is this happening and how can I prevent it?

  • Answer: This is a common issue known as "precipitation upon solvent shifting." It occurs because the highly concentrated this compound in the organic stock solution is suddenly introduced into an aqueous environment where it has very low solubility. Here are several strategies to prevent this:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.

    • Use a Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in the aqueous medium, and then perform the final dilution.

    • Slow Addition with Agitation: Add the this compound stock solution dropwise to your pre-warmed (37°C) aqueous medium while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.

    • Maintain a Low Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your working solution as low as possible, ideally below 0.5%, to minimize both precipitation and potential solvent-induced effects on your experiment.

Issue 3: I am concerned about the stability of my prepared this compound working solution during my experiment.

  • Question: How stable is this compound in my final working solution at 37°C?

Data Presentation

Table 1: Solubility of Diethylstilbestrol (DES) in Common Solvents

Note: this compound is the dimethyl ether precursor to Diethylstilbestrol (DES). The solubility of this compound is expected to be similar to or greater than DES in organic solvents. This data for DES provides a strong reference.

SolventApproximate Solubility (mg/mL)Reference
Ethanol~30[1]
DMSO~30[1]
Dimethylformamide (DMF)~30[1]
Ethanol:PBS (1:5, pH 7.2)~0.15[1]
WaterInsoluble

Table 2: General Storage Recommendations for this compound Solutions

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles.
4°CNot RecommendedSignificant degradation may occur.
Room TemperatureNot RecommendedProne to rapid degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 296.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Chemical fume hood

Procedure:

  • Safety First: Perform all steps in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh out 2.96 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all the powder has dissolved.

    • If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Visualizations

EstrogenSignalingPathway Estrogen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DES Diethylstilbestrol (DES) This compound->DES Metabolism ER Estrogen Receptor (ER) DES->ER Binding ER_DES_complex ER-DES Complex HSP Heat Shock Proteins (HSP) HSP->ER Dissociation Dimerization Dimerization ER_DES_complex->Dimerization Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K) ER_DES_complex->Signaling_Cascades Non-genomic Pathway ERE Estrogen Response Element (ERE) Dimerization->ERE Translocation Cellular_Response Cellular Response Signaling_Cascades->Cellular_Response Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation/Repression Gene_Transcription->Cellular_Response ExperimentalWorkflow Workflow for Preparing this compound Working Solution start Start weigh_powder Weigh this compound Powder start->weigh_powder dissolve_in_dmso Dissolve in Anhydrous DMSO weigh_powder->dissolve_in_dmso create_stock Create High-Concentration Stock Solution (e.g., 10 mM) dissolve_in_dmso->create_stock store_stock Aliquot and Store at -80°C create_stock->store_stock dilute_stock Add Stock Solution Dropwise while Vortexing store_stock->dilute_stock Use Aliquot prepare_working Prepare Working Solution prewarm_media Pre-warm Aqueous Medium to 37°C prepare_working->prewarm_media prewarm_media->dilute_stock final_solution Final Working Solution dilute_stock->final_solution end Use in Experiment final_solution->end

References

Technical Support Center: Enhancing the Bioavailability of Dimestrol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimestrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this compound in animal studies. Given that this compound is practically insoluble in water, many of the strategies presented are based on established methods for improving the bioavailability of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound, also known as dianisylhexene or diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen.[1][2][3] Its high lipophilicity and practical insolubility in aqueous solutions can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability.[1] This can significantly impact the reliability and reproducibility of in vivo studies.

Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble drugs like this compound?

The main approaches focus on improving the solubility and dissolution rate of the drug. These strategies can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[4]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[1]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.[4]

    • Liposomes and Nanoparticles: Encapsulating this compound within lipid-based nanocarriers can improve its stability and absorption.[4]

  • Chemical Modifications:

    • Salt Formation: While not directly applicable to this compound due to its structure, this is a common strategy for ionizable drugs.

    • Prodrugs: Modifying the this compound molecule to a more soluble form that converts back to the active compound in vivo.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across study animals.

  • Possible Cause: Inconsistent dissolution and absorption of the administered formulation.

  • Troubleshooting Steps:

    • Re-evaluate the formulation: If using a simple suspension, consider more advanced formulations like a micronized suspension, solid dispersion, or a lipid-based system (e.g., SEDDS).

    • Control for food effects: The presence of food can significantly alter the absorption of lipophilic drugs. Standardize the fasting and feeding schedule of the animals. For some lipid-based formulations, administration with food can enhance absorption.

    • Ensure dose accuracy and homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to prevent settling of drug particles.

Issue 2: Low overall plasma exposure (AUC) of this compound despite administering a high dose.

  • Possible Cause: Poor solubility of this compound is limiting its absorption.

  • Troubleshooting Steps:

    • Increase Drug Solubility:

      • Formulation approach: Employ solubilization techniques such as creating a solid dispersion with a hydrophilic polymer or complexation with cyclodextrins.

      • Vehicle selection: For preclinical studies, consider using a co-solvent system or a lipid-based vehicle in which this compound has higher solubility.[1]

    • Enhance Dissolution Rate:

      • Particle size reduction: Micronize or nanosize the this compound powder to increase its surface area.

    • Consider Alternative Routes of Administration: If oral bioavailability remains a significant challenge, parenteral routes (e.g., subcutaneous or intraperitoneal injection) may be necessary for initial efficacy and toxicity studies.

Issue 3: Difficulty in preparing a stable and consistent formulation for oral gavage.

  • Possible Cause: Agglomeration and settling of this compound particles in aqueous vehicles.

  • Troubleshooting Steps:

    • Use of Suspending and Wetting Agents: Incorporate suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80) to improve the stability and homogeneity of the suspension.

    • Lipid-Based Formulations: Formulations like SEDDS are typically homogeneous solutions that form stable emulsions upon dilution in the gut, avoiding issues of particle settling.

    • Sonication: Use sonication to break up agglomerates and ensure a more uniform particle size distribution before administration.

Data Presentation: Comparative Bioavailability of Formulation Strategies

The following table summarizes hypothetical pharmacokinetic data for this compound in an animal model (e.g., rats) to illustrate the potential impact of different formulation strategies on its oral bioavailability.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 5050 ± 154.0450 ± 120100
Micronized Suspension 5095 ± 252.0980 ± 200218
Solid Dispersion 50180 ± 401.52100 ± 450467
SEDDS Formulation 50350 ± 701.04250 ± 800944

Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary.

Experimental Protocols

1. Preparation of a Micronized this compound Suspension

  • Objective: To reduce the particle size of this compound to improve its dissolution rate.

  • Materials: this compound powder, wetting agent (e.g., 0.5% Tween 80 in water), suspending vehicle (e.g., 0.5% carboxymethylcellulose in water), mortar and pestle or a microfluidizer.

  • Protocol:

    • Weigh the required amount of this compound.

    • In a mortar, add a small amount of the wetting agent to the this compound powder to form a paste.

    • Gradually add the suspending vehicle while triturating to form a uniform suspension.

    • For further size reduction, the suspension can be processed through a high-pressure homogenizer or microfluidizer.

    • Verify the particle size distribution using a suitable technique like laser diffraction.

2. Preparation of a this compound-Solid Dispersion by Solvent Evaporation

  • Objective: To disperse this compound in a hydrophilic polymer matrix to enhance its dissolution.

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®), a common solvent (e.g., acetone, ethanol).

  • Protocol:

    • Dissolve both this compound and the hydrophilic polymer in the common solvent in a specific ratio (e.g., 1:4 drug to polymer).

    • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it into a fine powder.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the oral bioavailability of different this compound formulations.

  • Materials: Male Sprague-Dawley rats (200-250g), this compound formulations, oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, analytical standards.

  • Protocol:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the this compound formulation via oral gavage at a specified dose.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound (and its potential metabolite, diethylstilbestrol) in the plasma samples using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_analysis Data Analysis A This compound Powder B Micronization A->B C Solid Dispersion A->C D SEDDS Formulation A->D E Oral Administration (Rats) B->E C->E D->E F Blood Sampling E->F G Plasma Separation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Parameter Calculation H->I J Bioavailability Assessment I->J

Experimental workflow for enhancing and evaluating this compound's bioavailability.

sedds_mechanism cluster_formulation SEDDS Formulation cluster_ingestion Oral Ingestion & Digestion cluster_absorption Drug Absorption sedds This compound in Oil, Surfactant, Co-surfactant agitation GI Motility sedds->agitation fluids GI Fluids sedds->fluids emulsion Fine Oil-in-Water Emulsion Formation agitation->emulsion fluids->emulsion release This compound remains solubilized emulsion->release absorption Enhanced Absorption across Gut Wall release->absorption circulation Systemic Circulation absorption->circulation

Mechanism of bioavailability enhancement by SEDDS.

References

Preventing precipitation of Dimestrol in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Dimestrol in cell culture media, primarily focusing on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a synthetic, nonsteroidal estrogen, specifically the dimethyl ether of diethylstilbestrol (DES).[1] It is used in cell culture to study the effects of estrogen signaling pathways in various biological processes, including cell proliferation, differentiation, and gene expression. As a synthetic estrogen, it activates estrogen receptors (ERs).

Q2: I've observed a precipitate forming in my cell culture medium after adding this compound. What is the likely cause?

This compound is practically insoluble in water and aqueous solutions like cell culture media.[2] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous environment of the cell culture medium. The rapid change in solvent polarity causes the hydrophobic this compound to aggregate and form a precipitate.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. The most commonly used solvents for this purpose are dimethyl sulfoxide (DMSO) and ethanol.[3][4] It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of the compound.

Q4: What is the maximum recommended final concentration of the organic solvent in my cell culture medium?

To prevent solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. For DMSO, it is generally recommended to keep the final concentration below 0.5%, with many researchers aiming for 0.1% or lower. For ethanol, a final concentration of 0.1% or less is advisable. It is essential to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q5: Can I filter the medium to remove the this compound precipitate?

Filtering the medium after a precipitate has formed is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration of this compound, making experimental results unreliable. The best approach is to prevent precipitation in the first place.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Possible Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a stepwise or serial dilution. First, make an intermediate dilution of the stock solution in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
High Organic Solvent Concentration While necessary for the stock solution, a high final concentration of the organic solvent can still lead to precipitation upon further dilution in the aqueous media and can be toxic to cells.Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium as low as possible (ideally ≤ 0.1%). This may necessitate preparing a more dilute stock solution.
Issue: this compound Precipitates Over Time in the Incubator
Possible Cause Explanation Recommended Solution
Compound Instability This compound may degrade or interact with components in the cell culture medium over extended incubation periods.Prepare fresh this compound-containing media immediately before each experiment. Avoid storing the compound diluted in media for long periods.
Media Evaporation In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.
pH Shift The pH of the cell culture medium can change during incubation, which may affect the solubility of this compound.Ensure your incubator's CO2 levels are properly calibrated for the bicarbonate buffering system in your medium.

Data Presentation

Solubility of this compound and Related Compounds in Organic Solvents
CompoundSolventSolubility
Diethylstilbestrol (DES)Ethanol~30 mg/mL
Diethylstilbestrol (DES)DMSO~30 mg/mL[3]
DienestrolDMSO155 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 296.40 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, you will need 2.964 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the powder. For example, add 1 mL of DMSO to 2.964 mg of this compound.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Non-Precipitating Working Solution of this compound in Cell Culture Media

Objective: To prepare a final working concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or vials

Procedure:

  • Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (Stepwise Dilution): To minimize rapid solvent exchange, first prepare a 1:10 intermediate dilution. Add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Mix gently by pipetting. This will result in a 1 mM solution.

  • Prepare the final working solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium. This will achieve the final desired concentration of 10 µM this compound and a final DMSO concentration of 0.1%.

  • Mix gently: Gently mix the final working solution by inverting the tube or pipetting up and down before adding it to your cells.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution (e.g., 1:10 in warm medium) thaw->intermediate prewarm Pre-warm Cell Culture Medium (37°C) prewarm->intermediate final_dilution Prepare Final Dilution in Warm Medium intermediate->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells start Start start->weigh

Caption: Workflow for preparing this compound stock and working solutions.

EstrogenSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Estrogen) mER Membrane Estrogen Receptor (mER/GPER) This compound->mER Non-Genomic (Rapid) cER Cytoplasmic Estrogen Receptor (ERα/ERβ) This compound->cER Genomic PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt MAPK MAPK Pathway mER->MAPK dimer ER Dimerization cER->dimer ERE Estrogen Response Element (ERE) dimer->ERE Direct Binding TF Other Transcription Factors (e.g., AP-1, SP-1) dimer->TF Tethering Gene_Transcription Gene Transcription PI3K_Akt->Gene_Transcription MAPK->Gene_Transcription ERE->Gene_Transcription TF_binding TF Binding Site TF->TF_binding TF_binding->Gene_Transcription

Caption: Estrogen receptor signaling pathways activated by this compound.

References

Technical Support Center: Quantifying Dimestrol-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for method refinement in quantifying Dimestrol-induced gene expression. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced gene expression?

A1: this compound, a synthetic estrogen, primarily acts by binding to estrogen receptors (ERs), which are ligand-inducible transcription factors.[1] Upon binding, the this compound-ER complex can modulate gene expression through two main pathways:

  • Classical Pathway: The complex binds directly to estrogen response elements (EREs) in the promoter regions of target genes to initiate or suppress transcription.[1]

  • Non-classical "Tethered" Pathway: The complex interacts with other transcription factors, such as c-Jun/c-Fos, to regulate genes that may not contain a classical ERE.[1]

Additionally, studies on analogous synthetic estrogens like diethylstilbestrol (DES) suggest that this compound may also induce epigenetic modifications, such as altering DNA methylation patterns of estrogen-responsive genes, leading to persistent changes in gene expression.[1][2]

Q2: Which type of genes are typically affected by this compound exposure?

A2: Exposure to synthetic estrogens like this compound can alter the expression of a wide range of genes. Based on studies with the analogous compound DES, these can include:

  • Proto-oncogenes: Genes involved in cell proliferation and differentiation, such as c-jun, c-fos, and c-myc.[2][3]

  • Growth Factors: Factors associated with cell proliferation and differentiation, like Epidermal Growth Factor (EGF).[2][3]

  • Apoptosis-related genes: Genes that regulate programmed cell death, such as bcl-2.[2]

  • Developmental genes: Genes crucial for reproductive tract differentiation, including the Hox and Wnt gene families.[2][4]

Q3: What are the critical first steps for accurate gene expression analysis?

A3: The quality of your results is highly dependent on the initial steps of your experiment. Key considerations include:

  • High-Quality Starting Material: The integrity of your initial cells or tissues is crucial to prevent premature RNA degradation.[5]

  • Proper Sample Preservation: RNA is highly unstable. Immediately after harvesting, samples should be either flash-frozen in liquid nitrogen, stored in a -80°C freezer, or submerged in an RNA stabilization reagent to inactivate RNases.[6]

  • RNase-Free Environment: RNases are ubiquitous and can rapidly degrade RNA. It is essential to use RNase-free reagents and equipment and to decontaminate all work surfaces.[5]

Q4: How should I normalize my qPCR data for this compound-induced gene expression studies?

A4: Proper normalization is critical to control for variability between samples. The most common method is to use one or more stable reference (housekeeping) genes.[7]

  • Reference Gene Selection: Choose reference genes (e.g., GAPDH, ACTB, 18S rRNA) that are stably expressed across your experimental conditions. It is crucial to validate their stability in the context of your specific experiment, as even common housekeeping genes can be affected by certain treatments.[7]

  • Comparative Cq (ΔΔCq) Method: This is a widely used method for relative quantification. It involves comparing the Cq value of the target gene to the Cq value of the reference gene (ΔCq) and then comparing these values across different experimental conditions (ΔΔCq).[7]

  • Multiple Reference Genes: To increase accuracy, using the geometric mean of the Cq values from multiple validated reference genes is recommended.[7]

  • Data-Driven Normalization: For larger datasets, data-driven methods like quantile normalization can be more robust alternatives to traditional housekeeping genes, especially if the housekeeping genes are affected by the experimental conditions.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Causes Solutions
Low RNA Yield or Poor Quality (Low A260/280 ratio or RIN score) - Incomplete cell lysis. - RNA degradation by RNases. - Protein contamination.- Ensure complete homogenization of the sample in lysis buffer.[10] - Work in an RNase-free environment and use RNase inhibitors.[6] - Follow the RNA extraction protocol carefully to avoid carrying over contaminants.[5] - An acceptable A260/A280 ratio for RNA is 1.8-2.0.[11]
No or Poor Signal in qPCR - Poor quality or low concentration of the template RNA/cDNA. - Inefficient or degraded primers/probes. - Incorrect instrument setup.- Check the integrity and purity of your RNA/cDNA.[12] - Perform a dilution series of the template to rule out inhibitors.[12] - Verify primer and probe sequences and their storage conditions.[12] - Ensure that the correct fluorescence data collection step is programmed in the thermocycler.[12]
Late Amplification (High Cq Value) - Low target abundance in the sample. - Inefficient reverse transcription or PCR. - Presence of PCR inhibitors in the sample.- Increase the amount of template RNA for cDNA synthesis if possible. - Optimize the annealing temperature of your primers. - Dilute your cDNA template to reduce the concentration of potential inhibitors.[13]
Signal in No-Template Control (NTC) - Contamination of reagents (water, master mix, primers) with template DNA/cDNA. - Primer-dimer formation.- Use fresh, dedicated aliquots of reagents.[14] - Maintain separate pre- and post-PCR work areas.[12] - Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product.[13] - If primer-dimers are persistent, consider redesigning the primers.[12]
Inconsistent Results Between Biological Replicates - Biological variability between samples. - Inconsistent RNA extraction or sample handling. - Pipetting errors.- Ensure consistent cell culture conditions and treatment application. - Standardize the RNA isolation and reverse transcription steps for all samples.[13] - Use calibrated pipettes and be meticulous during reaction setup.[13]

Experimental Protocols

RNA Extraction Protocol (using a column-based kit)
  • Sample Preparation: Homogenize cells or tissues in the provided lysis buffer containing a chaotropic salt to inactivate RNases.

  • Lysate Homogenization: Further homogenize the lysate by passing it through a syringe with a fine-gauge needle or using a rotor-stator homogenizer.

  • Ethanol Addition: Add ethanol to the lysate to create optimal binding conditions for RNA to the silica membrane.

  • Binding: Transfer the lysate to a spin column and centrifuge. The RNA will bind to the silica membrane.

  • Washing: Wash the membrane with the provided wash buffers to remove proteins and other contaminants.

  • DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, an on-column DNase digestion can be performed according to the kit's instructions.[11]

  • Elution: Elute the purified RNA from the membrane using RNase-free water.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (checking A260/280 and A260/230 ratios) and its integrity using gel electrophoresis or a bioanalyzer (to determine the RIN value).

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In an RNase-free tube, combine the total RNA (e.g., 1 µg), random hexamers or oligo(dT) primers, and dNTPs.

  • Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structures, then immediately place it on ice.

  • Master Mix Preparation: Prepare a master mix containing reverse transcriptase buffer, an RNase inhibitor, and the reverse transcriptase enzyme.

  • Synthesis: Add the master mix to the RNA/primer mixture and incubate at the recommended temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.

  • Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70-85°C for 5-10 minutes.

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative PCR (qPCR)
  • Reaction Mix: Prepare a master mix for the number of reactions plus extra to account for pipetting errors. The mix should contain qPCR master mix (containing buffer, dNTPs, Taq polymerase, and a fluorescent dye like SYBR Green), forward and reverse primers, and nuclease-free water.

  • Plate Setup: Aliquot the master mix into a 96- or 384-well qPCR plate.

  • Template Addition: Add the cDNA template to the appropriate wells. Include no-template controls (NTCs) for each primer set.

  • Plate Sealing and Centrifugation: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells and remove air bubbles.[12]

  • Thermocycling: Place the plate in the qPCR instrument and run the appropriate thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Melt Curve Analysis: Include a melt curve stage at the end of the run to assess the specificity of the amplification.

Quantitative Data Summary

The following table provides an example of how to structure quantitative data from a this compound-induced gene expression experiment. The data shown are hypothetical and for illustrative purposes.

GeneTreatmentNormalized Fold Change (Mean ± SD)p-value
c-fos Vehicle Control1.0 ± 0.15-
10 nM this compound3.5 ± 0.45< 0.01
100 nM this compound8.2 ± 1.10< 0.001
HOXA10 Vehicle Control1.0 ± 0.20-
10 nM this compound2.1 ± 0.30< 0.05
100 nM this compound4.8 ± 0.65< 0.01
GAPDH Vehicle Control1.0 ± 0.08-
10 nM this compound1.05 ± 0.12> 0.05
100 nM this compound0.98 ± 0.10> 0.05

Visualizations

Dimestrol_Signaling_Pathway cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Classical Pathway TF Other Transcription Factors (e.g., AP-1) ER->TF Tethered Pathway TargetGene1 Target Gene ERE->TargetGene1 TargetGene2 Target Gene TF->TargetGene2 mRNA1 mRNA TargetGene1->mRNA1 Transcription mRNA2 mRNA TargetGene2->mRNA2 Transcription Protein1 Protein mRNA1->Protein1 Translation Protein2 Protein mRNA2->Protein2 Translation CellResponse Cellular Response (e.g., Proliferation) Protein1->CellResponse Protein2->CellResponse

Caption: this compound signaling pathways for gene expression.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis CellCulture Cell Culture + This compound Treatment Harvest Harvest Cells/Tissues CellCulture->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (A260/280, RIN) RNA_Extraction->QC1 cDNA_Synthesis Reverse Transcription (cDNA Synthesis) QC1->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCq, Normalization) qPCR->Data_Analysis Results Results (Fold Change) Data_Analysis->Results

Caption: Experimental workflow for quantifying gene expression.

References

Validation & Comparative

A Comparative Analysis of the Estrogenic Potency of Dimestrol and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic potency of dimestrol and the endogenous estrogen, 17β-estradiol. Due to a lack of publicly available direct comparative studies on this compound, this guide leverages data from its closely related parent compound, diethylstilbestrol (DES), to provide a scientifically grounded estimation of its activity. The information presented herein is intended to support research and development efforts in endocrinology and pharmacology.

Introduction to this compound and Estradiol

This compound, also known as diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen.[1] It is a derivative of diethylstilbestrol (DES), a compound that has been extensively studied for its potent estrogenic effects.[1] Estradiol is the primary and most potent naturally occurring estrogen in humans, playing a crucial role in the regulation of the estrous and menstrual female reproductive cycles.

The estrogenic activity of these compounds is primarily mediated through their interaction with estrogen receptors (ERs), ERα and ERβ. Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to a wide range of physiological responses.

Comparative Estrogenic Potency: A Data-Driven Analysis

To quantitatively assess the estrogenic potency of this compound relative to estradiol, this guide will present data from key in vitro and in vivo assays performed on its parent compound, diethylstilbestrol (DES). It is important to note that as the dimethyl ether of DES, this compound is expected to be metabolized to DES in vivo to exert its estrogenic effects. Therefore, the biological activity of DES serves as a critical reference point.

In Vitro Assays

Estrogen Receptor Binding Affinity:

The relative binding affinity (RBA) of a compound to the estrogen receptor is a direct measure of its potential to elicit an estrogenic response. Competitive binding assays are employed to determine the concentration of a test compound required to displace a radiolabeled estradiol standard from the receptor.

CompoundRelative Binding Affinity (RBA) (%) (Estradiol = 100%)Test System
Diethylstilbestrol (DES)110 - 250Yeast Estrogen Screen (YES), MCF-7 cells

Data compiled from multiple sources indicating the range of reported relative binding affinities.

MCF-7 Cell Proliferation Assay (E-Screen):

The E-Screen assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effect of a compound. The concentration that produces 50% of the maximal proliferative response (EC50) is a key indicator of its estrogenic potency.

CompoundEC50 (M)Relative Potency (Estradiol = 1)
Estradiol1 x 10-11 - 1 x 10-101
Diethylstilbestrol (DES)4 x 10-12 - 1 x 10-112.5 - 10

EC50 values can vary depending on the specific MCF-7 cell stock and experimental conditions.[2]

In Vivo Assays

Uterotrophic Assay:

The uterotrophic assay in immature or ovariectomized rodents is a well-established in vivo test for estrogenic activity. It measures the increase in uterine weight (both wet and blotted) following administration of a test compound. The potency is often expressed as the dose required to elicit a specific increase in uterine weight compared to estradiol.

CompoundRoute of AdministrationRelative Potency (Estradiol = 1)Animal Model
Diethylstilbestrol (DES)Oral/Subcutaneous~1Immature Mouse/Rat

In vivo studies have shown that DES is roughly equipotent to estradiol in causing uterine growth.[3][4]

Experimental Protocols

Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound to the estrogen receptor compared to estradiol.

Methodology:

  • Preparation of Cytosol: Uteri from immature female rats or recombinant human estrogen receptors are homogenized in a suitable buffer to prepare a cytosolic fraction containing the estrogen receptors.

  • Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or DES) or unlabeled estradiol (for standard curve).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol using methods such as dextran-coated charcoal, hydroxylapatite, or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

MCF-7 Cell Proliferation Assay (E-Screen)

Objective: To assess the estrogenic activity of a test compound by measuring its ability to induce the proliferation of estrogen-responsive MCF-7 cells.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: After a period of estrogen starvation, the cells are treated with a range of concentrations of the test compound (this compound or DES) or estradiol. A vehicle control is also included.

  • Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell number is determined using various methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that induces 50% of the maximum proliferative effect) is calculated.

Uterotrophic Assay

Objective: To evaluate the in vivo estrogenic activity of a test compound by measuring its effect on uterine weight in rodents.

Methodology:

  • Animal Model: Immature (e.g., 21-25 days old) or ovariectomized female rats or mice are used.

  • Dosing: The animals are administered the test compound (this compound or DES) or estradiol daily for 3 consecutive days via oral gavage or subcutaneous injection. A vehicle control group is also included.

  • Necropsy: On the fourth day, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri are then blotted to remove luminal fluid and weighed again (blotted weight).

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. The relative potency can be determined by comparing the dose-response curves of the test compound and estradiol.

Signaling Pathways and Experimental Workflows

EstrogenSignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Dimerization ER Dimerization HSP Heat Shock Proteins (HSP) ER_HSP ERE Estrogen Response Element (ERE) Transcription Gene Transcription mRNA mRNA Protein Protein Synthesis & Cellular Response

UterotrophicAssayWorkflow Start Start AnimalModel Select Immature/ Ovariectomized Rodents Start->AnimalModel Grouping Group Allocation AnimalModel->Grouping Vehicle Vehicle Control Grouping->Vehicle Estradiol Estradiol Group Grouping->Estradiol This compound This compound Group Grouping->this compound Dosing Daily Dosing (3 days) Vehicle->Dosing Estradiol->Dosing This compound->Dosing Necropsy Necropsy on Day 4 Dosing->Necropsy Weighing Uterine Weight Measurement Necropsy->Weighing Analysis Data Analysis Weighing->Analysis End End Analysis->End

EScreenWorkflow Start Start CellCulture Culture MCF-7 Cells (Estrogen-free medium) Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treatment Addition Seeding->Treatment Vehicle Vehicle Control Treatment->Vehicle Estradiol Estradiol (Std) Treatment->Estradiol This compound This compound (Test) Treatment->this compound Incubation Incubate for 6-7 Days Vehicle->Incubation Estradiol->Incubation This compound->Incubation ProliferationAssay Quantify Cell Proliferation Incubation->ProliferationAssay Analysis Data Analysis (EC50) ProliferationAssay->Analysis End End Analysis->End

Conclusion

While direct comparative data for this compound is limited, the extensive research on its parent compound, diethylstilbestrol, provides strong evidence for its potent estrogenic activity. The in vitro data for DES indicates a receptor binding affinity and cell proliferation potency that is comparable to or greater than that of estradiol. In vivo, DES demonstrates potent estrogenic effects, as evidenced by the uterotrophic assay. Given that this compound is the dimethyl ether of DES, it is reasonable to infer that it functions as a pro-drug, being metabolized to the highly active DES in vivo. This guide provides a framework for understanding and experimentally validating the estrogenic potency of this compound, and underscores the importance of utilizing a combination of in vitro and in vivo assays for a comprehensive assessment. Further research is warranted to delineate the specific pharmacokinetic and pharmacodynamic profile of this compound and to directly compare its estrogenic potency with that of estradiol.

References

Assessing the Potential Cross-Reactivity of Dimestrol in Hormone Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of Dimestrol in common hormone immunoassays, particularly those for estradiol (E2) and estrone (E1). Due to the limited availability of direct experimental data on this compound, this analysis leverages data from its close structural analog, Diethylstilbestrol (DES), to infer its likely behavior in these assays. This compound is the dimethyl ether of DES, and their structural similarity suggests a comparable potential for interference in immunoassays designed to detect endogenous estrogens.

Understanding Cross-Reactivity in Hormone Immunoassays

Hormone immunoassays are essential tools for quantifying hormone levels in biological samples. Many of these assays, especially competitive immunoassays, rely on the highly specific binding of an antibody to its target hormone. However, the specificity is not always absolute. Cross-reactivity occurs when a substance other than the target analyte, in this case, a synthetic estrogen like this compound, binds to the assay's antibody. This interference can lead to inaccurate (typically falsely elevated) measurements of the intended hormone. The degree of cross-reactivity is influenced by the structural similarity between the interfering substance and the target hormone.

Signaling Pathway and Immunoassay Principle

Estrogens exert their physiological effects primarily through binding to estrogen receptors (ERs), which are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes.

Figure 1: Simplified Estrogen Signaling Pathway.

Competitive immunoassays are commonly used for the detection of small molecules like steroid hormones. In these assays, a labeled form of the hormone competes with the unlabeled hormone in the sample for a limited number of antibody binding sites. The amount of labeled hormone bound to the antibody is inversely proportional to the concentration of the hormone in the sample.

CompetitiveImmunoassay cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration l_antibody Antibody l_labeled_analyte Labeled Analyte l_antibody->l_labeled_analyte High Signal l_unlabeled_analyte Unlabeled Analyte (Sample) h_antibody Antibody h_labeled_analyte Labeled Analyte h_antibody->h_labeled_analyte Low Signal h_unlabeled_analyte Unlabeled Analyte (Sample) h_unlabeled_analyte->h_antibody

Figure 2: Principle of Competitive Immunoassay.

Cross-reactivity occurs when a structurally similar molecule, such as this compound, competes with the labeled analyte for antibody binding sites, leading to an inaccurate result.

CrossReactivity Antibody Antibody (for Estradiol) Estradiol Estradiol (Target Analyte) Estradiol->Antibody Specific Binding This compound This compound (Cross-reactant) This compound->Antibody Cross-reactivity Binding Binding NoBinding No Binding

Figure 3: Concept of Cross-Reactivity.

Comparative Cross-Reactivity Data

While no direct cross-reactivity data for this compound was identified, the following table summarizes the cross-reactivity of its parent compound, Diethylstilbestrol (DES), and other synthetic estrogens in various estradiol and estrone immunoassays. Given that this compound is DES with methylated hydroxyl groups, its cross-reactivity is likely to be significant, although potentially lower than that of DES due to the modification of the hydroxyl groups that are often key for antibody recognition.

Immunoassay TypeTarget AnalyteCross-ReactantCross-Reactivity (%)Reference/Source
Radioimmunoassay (RIA)EstradiolDiethylstilbestrolNot specified, but tested[1]
Competitive ELISADiethylstilbestrolDiethylstilbestrol100R-Biopharm
Competitive ELISADiethylstilbestrolDiethylstilbestrol-glucuronide68R-Biopharm
Competitive ELISADiethylstilbestrolHexestrol22R-Biopharm
Competitive ELISADiethylstilbestrolDienestrol< 1R-Biopharm
Competitive ELISADiethylstilbestrol17ß-Estradiol< 0.01R-Biopharm

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA). This protocol can be adapted for various hormone immunoassays.

Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in a competitive immunoassay for a target hormone (e.g., Estradiol).

Materials:

  • Microtiter plate pre-coated with anti-target hormone antibody.

  • Target hormone standard solutions of known concentrations.

  • Test compound solutions of known concentrations.

  • Enzyme-conjugated target hormone (tracer).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Wash buffer (e.g., PBS with Tween-20).

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of dilutions of the target hormone standard in assay buffer to create a standard curve.

    • Add a fixed volume of each standard dilution to the appropriate wells of the antibody-coated microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a series of dilutions of the test compound (e.g., this compound) in assay buffer. The concentration range should be wide enough to elicit a response curve.

  • Competitive Reaction:

    • To the wells containing the standards and the test compound dilutions, add a fixed volume of the enzyme-conjugated target hormone (tracer).

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding between the unlabeled hormone (from standards or test compound) and the labeled hormone for the antibody binding sites.

  • Washing:

    • After incubation, wash the plate several times with wash buffer to remove any unbound reagents.

  • Substrate Reaction:

    • Add the substrate solution to each well and incubate for a specified time to allow for color development. The enzyme on the bound tracer will convert the substrate into a colored product.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzyme-substrate reaction.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Plot a standard curve of absorbance versus the concentration of the target hormone standards.

    • Determine the concentration of the target hormone that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, plot a curve for the test compound and determine its IC50.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Hormone / IC50 of Test Compound) x 100

Conclusion and Recommendations

The structural similarity between this compound and Diethylstilbestrol, a compound known to have high affinity for the estrogen receptor, strongly suggests a high likelihood of this compound cross-reacting in estradiol and estrone immunoassays.[2] The methylation of the hydroxyl groups in this compound might reduce the affinity for some antibodies compared to DES, but significant interference is still anticipated.

For researchers and drug development professionals, it is crucial to be aware of this potential interference when measuring endogenous estrogen levels in samples from subjects exposed to this compound. The use of mass spectrometry-based methods (e.g., LC-MS/MS), which offer higher specificity and can distinguish between structurally similar compounds, is highly recommended for accurate quantification of endogenous estrogens in the presence of this compound or other synthetic estrogens. If immunoassays are the only available method, validation studies to determine the specific cross-reactivity of this compound in the particular assay being used are essential.

References

A Comparative Analysis of the Cytotoxic Effects of Dimestrol and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Dimestrol (diethylstilbestrol dimethyl ether) and its primary metabolites. This compound, a synthetic nonsteroidal estrogen, undergoes metabolic transformation in the body, leading to the formation of compounds that may exhibit different toxicological profiles. Understanding the relative cytotoxicity of the parent compound and its metabolites is crucial for assessing its overall safety and for the development of related therapeutic agents.

Executive Summary

This compound is structurally related to diethylstilbestrol (DES), a compound known for its estrogenic and toxic effects. The metabolism of this compound is expected to proceed via demethylation to form DES, which is then further metabolized to compounds such as dienestrol (DIES), indenestrol A (IA), indenestrol B (IB), and indanestrol (IN). This guide focuses on the available data concerning the cytotoxic properties of these compounds.

Current research indicates that the metabolic activation of DES and its analogues plays a significant role in their cytotoxic and carcinogenic potential. While comprehensive, direct comparative studies on the cytotoxicity of this compound and its specific metabolites are limited, this guide synthesizes the available data to provide a comparative overview.

Data Presentation: Comparative Cytotoxicity

Due to the limited availability of direct comparative IC50 values for this compound and its full panel of metabolites in the same cell line and under identical experimental conditions, a complete comparative table is challenging to construct. The following table summarizes the available quantitative data for Diethylstilbestrol (DES), which is the demethylated form of this compound and a key intermediate in its metabolism.

CompoundCell LineAssayIC50 (µM)Reference
Diethylstilbestrol (DES)CHO-K1Trypan Blue10.4[1]
Diethylstilbestrol (DES)DU145 (Prostate Cancer)MTT19-25[2]
Diethylstilbestrol (DES)1-LN (Prostate Cancer)MTT19-25[2]
Diethylstilbestrol (DES)PC-3 (Prostate Cancer)MTT19-25[2]
Diethylstilbestrol (DES)LNCaP (Prostate Cancer)MTT19-25[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, metabolites) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is proportional to the number of lysed cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Procedure:

  • Cell Seeding and Treatment: Treat cells with the test compounds as described previously.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxic effects of this compound and its metabolites are believed to be mediated through multiple signaling pathways, primarily linked to their estrogenic and pro-oxidant properties.

Estrogen Receptor-Mediated Pathways

This compound, as a DES derivative, is expected to interact with estrogen receptors (ERα and ERβ). While high-affinity binding to ERs is associated with hormonal effects, it can also trigger apoptotic pathways in certain cancer cells, such as hormone-insensitive prostate cancer.[2] The direct cytotoxic effects of DES in these cells have been shown to be independent of the estrogen receptor and do not involve the disruption of microtubule architecture but rather the promotion of cell cycle arrest and apoptosis.[2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for DES and likely its metabolites. This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that DES can induce apoptosis in various cancer cell lines.[2] The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a hallmark of this process.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Activation Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound/Metabolites This compound/Metabolites This compound/Metabolites->Death Receptor Interaction This compound/Metabolites->Mitochondrion Stress

Fig. 1: General overview of apoptosis signaling pathways potentially activated by this compound and its metabolites.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of this compound and its metabolites.

experimental_workflow cluster_assays Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assays Cytotoxicity Assays Incubation->Cytotoxicity Assays Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Pathway Analysis Pathway Analysis Data Analysis->Pathway Analysis This compound This compound Dienestrol Dienestrol Indenestrol A/B Indenestrol A/B Indanestrol Indanestrol MTT MTT LDH LDH Annexin V/PI Annexin V/PI

Fig. 2: A typical experimental workflow for comparing the cytotoxicity of this compound and its metabolites.

Conclusion

The available evidence suggests that this compound, through its metabolic conversion to DES and subsequent metabolites, has the potential to exert cytotoxic effects. These effects are likely mediated by the induction of apoptosis through both estrogen receptor-dependent and -independent pathways. However, a significant data gap exists regarding the direct comparative cytotoxicity of this compound and its specific metabolites. Further research, including head-to-head studies using standardized cytotoxicity assays, is necessary to fully elucidate the relative toxic potential of these compounds. Such studies will be invaluable for a comprehensive risk assessment and for guiding the development of safer therapeutic agents.

References

A Comparative Guide to the Efficacy of Dimestrol and Other Synthetic Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic estrogen Dimestrol with other widely studied synthetic estrogens, including Diethylstilbestrol (DES), Hexestrol, and Ethinylestradiol. The following sections detail their relative efficacies, supported by experimental data from in vitro and in vivo studies.

Executive Summary

This compound, a dimethyl ether of diethylstilbestrol, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group.[1] Unlike hydroxylated stilbenes such as DES, this compound itself exhibits low binding affinity for the estrogen receptor (ER). Its estrogenic activity is primarily attributed to its metabolic conversion to active metabolites that can bind to and activate the ER. This guide will delve into the available data on the efficacy of this compound and its standing in comparison to other prominent synthetic estrogens.

Data Presentation: Comparative Efficacy of Synthetic Estrogens

The following tables summarize the quantitative data on the efficacy of this compound and other synthetic estrogens based on key experimental assays.

Table 1: In Vitro Estrogen Receptor (ER) Binding Affinity

CompoundReceptor TypeRelative Binding Affinity (RBA) (%) (Estradiol = 100%)Dissociation Constant (Kd) (nM)
This compound Human ERα/ERβData not availableData not available
Diethylstilbestrol (DES)Rat Uterine Nuclear ER245 ± 36[2]~0.71[3]
Mouse Uterine Cytosol ER286[4][5]~1.5-2.2 x 10⁻¹ M⁻¹ (Ka)[6]
Human ERα~468[7]Data not available
Human ERβ~295[7]Data not available
HexestrolData not availableData not availableData not available
EthinylestradiolYeast (hER)70[7][8]Data not available
MCF-7 Cells190[7][8]Data not available

Table 2: In Vitro Estrogenic Potency (Cell-Based Assays)

CompoundAssayCell LineEC50 (nM)Relative Potency (Estradiol = 1)
This compound Proliferation AssayMCF-7Data not availableData not available
Diethylstilbestrol (DES)Proliferation AssayMCF-7More potent than Estradiol[7][8]2.5[7][8]
Yeast Estrogen Screen (YES)YeastMore potent than Estradiol[7][8]1.1[7][8]
HexestrolData not availableData not availableData not availableData not available
EthinylestradiolProliferation AssayMCF-7More potent than Estradiol[7][8]1.9[7][8]
Yeast Estrogen Screen (YES)YeastLess potent than Estradiol[7][8]0.7[7][8]

Table 3: In Vivo Estrogenic Potency (Uterotrophic Assay)

CompoundSpeciesRoute of AdministrationRelative Potency (vs. Estradiol or DES)
This compound Data not availableData not availableData not available
Diethylstilbestrol (DES)Immature MouseSubcutaneousMore potent than Estradiol[9][10]
EthinylestradiolImmature RatOralHigher than DES (at 6 µg/kg for 3 or 7 days)[5]

Note: The lack of quantitative in vivo potency data for this compound in standard uterotrophic assays highlights a significant gap in the publicly available research.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

1. Estrogen Receptor (ER) Competitive Binding Assay

  • Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]Estradiol).

  • Methodology:

    • Preparation of ER Source: Uterine cytosol from ovariectomized rats or mice, or purified recombinant human ERα or ERβ can be used as the receptor source.

    • Incubation: A constant concentration of radiolabeled estradiol is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.

    • Separation of Bound and Unbound Ligand: The bound and free radioligand are separated using methods such as hydroxylapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

2. MCF-7 Cell Proliferation Assay (E-SCREEN)

  • Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

  • Methodology:

    • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Treatment: Cells are seeded in multi-well plates and, after attachment, treated with various concentrations of the test compound or a vehicle control. 17β-Estradiol is used as a positive control.

    • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

    • Quantification of Cell Number: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

    • Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is calculated to determine its potency.

3. In Vivo Uterotrophic Assay

  • Objective: To evaluate the estrogenic activity of a compound by measuring its ability to increase the uterine weight in immature or ovariectomized female rodents.

  • Methodology:

    • Animal Model: Immature female rats (e.g., 21-25 days old) or adult ovariectomized rats are used.

    • Dosing: The test compound is administered daily for 3 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with a known estrogen like DES or ethinylestradiol) are included.

    • Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).

    • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. The relative potency can be determined by comparing the dose-response curves of the test compound and a reference estrogen.

Mandatory Visualization

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogens. Upon entering the cell, an estrogenic ligand binds to the estrogen receptor (ER) in the cytoplasm or nucleus. This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

EstrogenSignaling cluster_cell Target Cell cluster_nucleus Nucleus Estrogen Estrogenic Ligand (e.g., Estradiol, DES metabolite) ER Estrogen Receptor (ER) Estrogen->ER Binding Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Gene Target Gene Transcription ERE->Gene Modulation

Caption: Classical genomic estrogen receptor signaling pathway.

Experimental Workflow for In Vitro ER Competitive Binding Assay

This diagram outlines the key steps involved in performing an in vitro estrogen receptor competitive binding assay to determine the relative binding affinity of a test compound.

ER_Binding_Workflow start Start prep_er Prepare ER Source (e.g., Uterine Cytosol) start->prep_er incubation Incubate ER with Radiolabeled Estradiol & Test Compound prep_er->incubation separation Separate Bound from Free Radioligand incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 and Relative Binding Affinity (RBA) quantification->analysis end End analysis->end

Caption: Workflow for ER competitive binding assay.

Logical Relationship: Metabolic Activation of this compound

This diagram illustrates the proposed mechanism of action for this compound, where it acts as a pro-drug that requires metabolic activation to exert its estrogenic effects.

Dimestrol_Activation This compound This compound (Inactive Pro-drug) Metabolism Metabolic Activation (e.g., O-demethylation) This compound->Metabolism ActiveMetabolite Active Metabolite (e.g., Hydroxylated derivative) Metabolism->ActiveMetabolite ER_Binding Estrogen Receptor Binding & Activation ActiveMetabolite->ER_Binding Estrogenic_Effect Estrogenic Effect ER_Binding->Estrogenic_Effect

Caption: Proposed metabolic activation of this compound.

Conclusion

Based on the available scientific literature, this compound is understood to be an estrogenic compound that likely requires metabolic activation to exert its effects. However, there is a notable scarcity of direct, quantitative comparative data on its efficacy—specifically its estrogen receptor binding affinity and in vivo potency—when compared to other well-characterized synthetic estrogens like diethylstilbestrol, hexestrol, and ethinylestradiol. While DES and ethinylestradiol have been extensively studied and shown to be highly potent estrogens, often exceeding the potency of endogenous estradiol, the precise standing of this compound in this hierarchy remains to be definitively established through further research. The provided experimental protocols offer a framework for conducting such comparative studies to fill this knowledge gap. Researchers are encouraged to consider the metabolic activation of this compound in any future efficacy assessments.

References

A Researcher's Guide to Validating Sex Hormone-Binding Globulin Ligands: A Comparative Approach for Dimestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Sex hormone-binding globulin is a key regulator of the bioavailability of androgens and estrogens, making it a critical target for therapeutic intervention in a variety of hormonal disorders.[1][2] Any compound that binds to SHBG has the potential to alter the delicate balance of free, biologically active sex hormones.[3] Therefore, rigorous validation of a compound's SHBG binding affinity is a crucial step in its preclinical development.

Comparative Binding Affinities of Known SHBG Ligands

To provide a benchmark for evaluating a test compound like Dimestrol, the following table summarizes the relative binding affinities (RBA) of several natural and synthetic ligands for SHBG. The data is primarily derived from competitive binding assays where the ligand's ability to displace a radiolabeled steroid (commonly Dihydrotestosterone or Testosterone) is measured.

CompoundTypeRelative Binding Affinity (RBA) vs. Testosterone (%)Notes
Dihydrotestosterone (DHT) Natural Androgen~500%Binds with the highest affinity to SHBG.[1]
Testosterone Natural Androgen100%Reference compound for many RBA studies.[1]
Estradiol Natural Estrogen~34-50%Binds with a lower affinity than androgens.[4][5]
Danazol Synthetic Steroid~2.81-5%Known to displace testosterone from SHBG.[6][7]
Levonorgestrel Synthetic ProgestinHigh Affinity (Specific RBA varies)A synthetic progestin with significant SHBG binding.[8][9]
Ethinylestradiol Synthetic EstrogenLow AffinityA synthetic estrogen with weaker binding to SHBG.
(-)-3,4-divanillyltetrahydrofuran (DVT) Non-Steroidal (Lignan)~1.5%A natural compound found in stinging nettle root.[4][10]
3-(1H-imidazol-1-ylmethyl)-2-phenyl-1H-indole (IPI) Non-Steroidal (Synthetic)~74%A synthetic compound with an affinity similar to testosterone.[4][10]

Experimental Protocols for SHBG Binding Validation

The validation of a compound's binding to SHBG is typically achieved through in vitro binding assays. The most common and well-established method is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for SHBG by measuring its ability to compete with a radiolabeled ligand for binding to the protein.

Materials:

  • Purified human SHBG or human serum (as a source of SHBG)

  • Radiolabeled ligand (e.g., [³H]Dihydrotestosterone or [³H]Testosterone)

  • Test compound (this compound)

  • Unlabeled reference standard (e.g., Dihydrotestosterone or Testosterone)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Method for separating bound from free radioligand (e.g., dextran-coated charcoal, filtration)

  • Scintillation counter

Procedure:

  • Incubation: A constant concentration of purified SHBG or diluted serum is incubated with a fixed concentration of the radiolabeled ligand.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) or a reference standard are added to the incubation mixture.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The SHBG-bound radioligand is separated from the free, unbound radioligand. Dextran-coated charcoal is often used to adsorb the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The relative binding affinity (RBA) can then be calculated using the following formula:

    RBA = (IC50 of Reference Standard / IC50 of Test Compound) x 100%

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the logic of comparison, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis SHBG SHBG Source (Purified Protein or Serum) Incubation Incubation at Equilibrium SHBG->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]DHT) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Reference Reference Standard (e.g., Testosterone) Reference->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50 Determine IC50 Value Quantification->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA

Caption: Workflow for a competitive SHBG binding assay.

comparison_logic cluster_inputs Experimental Data cluster_comparison Comparative Analysis cluster_conclusion Conclusion Dimestrol_Data IC50 / RBA of this compound Affinity_Comparison Compare Binding Affinities Dimestrol_Data->Affinity_Comparison Known_Ligand_Data IC50 / RBA of Known Ligands (DHT, Testosterone, Estradiol, etc.) Known_Ligand_Data->Affinity_Comparison Displacement_Potential Assess Potential for In Vivo Displacement Affinity_Comparison->Displacement_Potential Binding_Profile Characterize SHBG Binding Profile of this compound Displacement_Potential->Binding_Profile

Caption: Logical flow for comparing this compound's SHBG binding.

Conclusion

The validation of this compound's binding to SHBG is an essential step in understanding its pharmacological profile. By employing established competitive binding assays and comparing the results to the known binding affinities of a range of endogenous and synthetic ligands, researchers can accurately characterize the interaction of this novel compound with a key regulator of sex hormone bioavailability. This structured approach will provide the necessary data to predict the potential in vivo effects of this compound on the endocrine system and guide its future development as a potential therapeutic agent.

References

Dimestrol in Focus: A Comparative Guide to Stilbestrol Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimestrol and other stilbestrol derivatives, focusing on their performance in key research applications. The information presented is intended to assist researchers in selecting the appropriate compound for their experimental needs by providing available supporting data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Stilbestrol Derivatives

Stilbestrol derivatives are a class of synthetic non-steroidal estrogens that have been the subject of extensive research due to their potent estrogenic activity. Diethylstilbestrol (DES) is the most well-known member of this class, but its use has been curtailed due to safety concerns.[1] This has led to continued interest in other derivatives, such as this compound (diethylstilbestrol dimethyl ether), Dienestrol, and various metabolites, to understand their structure-activity relationships, mechanisms of action, and potential as research tools or therapeutic agents.

This compound, as the dimethyl ether of DES, is structurally related and has been used in clinical settings for hormonal therapy.[2] Its activity is believed to be mediated through its interaction with estrogen receptors, similar to other stilbestrols. This guide will delve into the available comparative data to elucidate the similarities and differences between this compound and its counterparts.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the estrogenic potency and receptor binding of various stilbestrol derivatives. It is important to note that direct comparative data for this compound is limited in the scientific literature. Therefore, data for closely related compounds are presented to provide a broader context.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptor SubtypeRelative Binding Affinity (RBA) (%) [Estradiol = 100%]Dissociation Constant (Kd) or IC50Reference
Diethylstilbestrol (DES) ERα~245-[3]
Diethylstilbestrol (DES) ERα / ERβBinds with higher affinity than EstradiolEC50: 0.18 nM (ERα), 0.06 nM (ERβ)[4]
DMS (putative this compound) ERβ preferential237 ± 28 (ERβ) vs 22.2 ± 4.3 (ERα)-[4]
Indenestrol A (racemic) Mouse Uterine ERHigh Affinity~1.5-2.2 x 10-10 M[5]
Indenestrol B (racemic) Mouse Uterine ERHigh Affinity~1.5-2.2 x 10-10 M[5]
pseudo-DES (Z-isomer) Mouse Uterine ERHigh Affinity~1.5-2.2 x 10-10 M[5]

Note: The identification of "DMS" as this compound in the cited study is presumptive and should be interpreted with caution.

Table 2: In Vivo Estrogenic Potency (Uterotrophic Assay)

CompoundSpecies/ModelRoute of AdministrationRelative Potency (vs. Estradiol or DES)Reference
Diethylstilbestrol (DES) Immature RatOralPotent estrogen, used as a positive control.[6]
This compound --Data not readily available in comparative studies.-
Dienestrol --Data not readily available in direct comparative studies.-
Indenestrol A & B Mouse-Weak uterotrophic activity despite high receptor affinity.[7]

Mechanism of Action and Signaling Pathways

Stilbestrol derivatives exert their effects primarily by acting as agonists for estrogen receptors (ERα and ERβ). Upon binding, the ligand-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription. This signaling cascade ultimately results in the physiological effects associated with estrogen.

EstrogenSignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Stilbestrol Stilbestrol Derivative (e.g., this compound, DES) ER Estrogen Receptor (ERα / ERβ) ER_dimer ER Dimerization ER_dimer_nuc Translocation to Nucleus ER_dimer->ER_dimer_nuc ERE Estrogen Response Element (ERE) on DNA ER_dimer_nuc->ERE Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Estrogenic Response (e.g., Uterine Growth) Protein->Response

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are protocols for two standard assays used to characterize and compare the activity of estrogenic compounds.

Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

This in vitro assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., [3H]-17β-estradiol).

1. Preparation of Rat Uterine Cytosol:

  • Uteri are collected from immature female rats (e.g., Sprague-Dawley, 21-25 days old).

  • The tissue is homogenized in a cold buffer (e.g., Tris-EDTA buffer) and then centrifuged to pellet cellular debris.

  • The resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.

2. Competitive Binding Reaction:

  • A constant amount of uterine cytosol and a constant concentration of radiolabeled estradiol are incubated with varying concentrations of the unlabeled test compound (competitor).

  • The reaction is incubated to equilibrium (e.g., overnight at 4°C).

3. Separation of Bound and Free Ligand:

  • Unbound ligand is removed, typically by adding a dextran-coated charcoal suspension or using hydroxylapatite, followed by centrifugation.

4. Quantification and Data Analysis:

  • The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • A competition curve is generated by plotting the percentage of specifically bound radiolabeled estradiol against the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

  • The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

ER_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol start->prep_cytosol incubation Incubate Cytosol with Radiolabeled Estradiol & Test Compound prep_cytosol->incubation separation Separate Bound from Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC50 and RBA quantification->analysis end End analysis->end

Immature Rat Uterotrophic Assay

This in vivo assay is considered the "gold standard" for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature female rats.[8]

1. Animal Model and Dosing:

  • Immature female rats (e.g., Wistar or Sprague-Dawley, approximately 21 days old) are used.[9]

  • Animals are randomly assigned to control and treatment groups.

  • The test compound is administered daily for three consecutive days, typically by oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., DES) are included.[9]

2. Observation and Necropsy:

  • Animals are monitored daily for clinical signs of toxicity.

  • On the day after the final dose, the animals are euthanized.

  • The uterus is carefully dissected and weighed (wet weight).

3. Data Analysis:

  • The uterine weight is often normalized to the body weight.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare the uterine weights of the treatment groups to the vehicle control group.

  • A statistically significant increase in uterine weight indicates estrogenic activity.

Uterotrophic_Assay_Workflow start Start animal_prep Acclimate Immature Female Rats start->animal_prep dosing Administer Test Compound for 3 Days animal_prep->dosing necropsy Euthanize and Dissect Uterus dosing->necropsy weighing Weigh Uterus necropsy->weighing analysis Statistical Analysis of Uterine Weights weighing->analysis end End analysis->end

Conclusion

The selection of a stilbestrol derivative for research purposes depends on the specific experimental goals. While DES is a potent and well-characterized estrogen receptor agonist, its known toxicities necessitate the consideration of alternatives. This compound, as a closely related derivative, likely shares a similar mechanism of action, but a comprehensive understanding of its comparative potency and pharmacokinetics is hampered by a lack of direct comparative studies. Dienestrol and other metabolites and analogs of DES exhibit a range of binding affinities and in vivo potencies, highlighting the subtle structure-activity relationships within this class of compounds.

For researchers investigating the fundamental mechanisms of estrogen receptor signaling, the well-defined properties of DES may still make it a valuable tool, provided appropriate safety precautions are taken. For studies requiring an estrogenic compound with potentially different pharmacokinetic or potency profiles, or for exploring the effects of structural modifications, other derivatives like Dienestrol or the indenestrols may be more suitable. Further research is warranted to fully characterize the pharmacological profile of this compound to better position it within the landscape of stilbestrol derivatives.

References

Unraveling Dimestrol's Controversial Role in Aneuploidy Induction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the aneugenic potential of synthetic estrogens is critical for risk assessment and the development of safer therapeutics. This guide provides a comprehensive comparison of Dimestrol's alleged role in aneuploidy induction against other known aneugenic agents, supported by experimental data and detailed protocols.

This compound, a synthetic estrogen, has been a subject of scientific inquiry regarding its potential to induce aneuploidy, a condition characterized by an abnormal number of chromosomes. This guide delves into the experimental evidence, comparing this compound and its closely related compound, Diethylstilbestrol (DES), with other known aneuploidy-inducing agents.

Comparative Analysis of Aneugenic Potential

The aneugenic potential of a compound is its ability to cause whole chromosome loss or gain during cell division. This is often a consequence of interference with the mitotic spindle apparatus. The following table summarizes the available data on this compound and compares it with Diethylstilbestrol (DES) and Nocodazole, a well-characterized aneugen.

CompoundCell LineConcentration/DoseObserved Effect on AneuploidyMechanism of ActionReference
This compound (DES dimethyl ether) Chinese Hamster V79Not specifiedFound to be completely inactive in inducing polyploidy.Did not significantly disturb microtubule formation.[1][2]
Diethylstilbestrol (DES) Chinese Hamster V79Not specifiedInduced tetra- and octa-ploidy.Disturbed the assembly of microtubules.[1][2] Its quinone metabolite can form DNA adducts.[3][4][1][2]
Diethylstilbestrol (DES) Syrian Hamster EmbryoOptimal for cell transformationSignificant increase in near-diploid aneuploid metaphases (up to 19%). Induced both chromosome loss and gain, suggesting nondisjunction.Induces chromosome nondisjunction, with the greatest effect during mitosis.[5]
Nocodazole Saccharomyces cerevisiaeHigh dosesPotent inducer of aneuploidy.Microtubule depolymerizing agent.[6]

Experimental Protocols

The assessment of aneuploidy induction is primarily conducted through a set of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the validation of aneugenic compounds.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[7][8]

Objective: To evaluate the potential of a test substance to induce micronuclei in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

  • Cell Culture: Human lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.[7]

  • Exposure: Cells are treated with at least three concentrations of the test compound (e.g., this compound) for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer period (e.g., 24 hours) without S9.[7][9]

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored, which is a prerequisite for micronucleus formation from lagging chromosomes.[8]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[8] The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Chromosome Aberration Test

The in vitro chromosome aberration test is designed to identify substances that cause structural changes to chromosomes.[9] While its primary focus is on clastogenicity, it can also provide evidence of aneugenic events through the observation of chromosome loss or polyploidy.

Objective: To assess the potential of a test compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.

Methodology:

  • Cell Culture: Similar to the micronucleus assay, human peripheral blood lymphocytes or cell lines like CHO are used.[9]

  • Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation.[9]

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the culture to arrest cells in the metaphase stage of mitosis, when chromosomes are most condensed and visible.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides.

  • Chromosome Analysis: The chromosomes are stained, and at least 200 well-spread metaphases per concentration are analyzed under a microscope for structural aberrations (e.g., breaks, gaps, exchanges) and numerical changes (aneuploidy and polyploidy).

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in aneuploidy research, the following diagrams are provided.

G cluster_0 Chemical Insult cluster_1 Cellular Target cluster_2 Mitotic Disruption cluster_3 Cellular Outcome Aneugen Aneugenic Agent (e.g., DES, Nocodazole) MT Microtubule Dynamics Aneugen->MT Inhibition of polymerization/ Depolymerization SAC Spindle Assembly Checkpoint (SAC) Inactivation Aneugen->SAC Direct or Indirect Inhibition Spindle Mitotic Spindle Malformation MT->Spindle Nondisjunction Chromosome Nondisjunction Spindle->Nondisjunction Lagging Lagging Chromosomes Spindle->Lagging SAC->Nondisjunction Aneuploidy Aneuploidy (Chromosome Gain/Loss) Nondisjunction->Aneuploidy Lagging->Aneuploidy

Caption: Signaling pathway of chemically induced aneuploidy.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Processing cluster_3 Analysis Start Start: Select Cell Line Culture Cell Culture Start->Culture Treat Treat with Test Compound (with/without S9) Culture->Treat CytoB Add Cytochalasin B (for Micronucleus Assay) Treat->CytoB Optional Harvest Harvest Cells Treat->Harvest CytoB->Harvest Fix Fix and Stain Harvest->Fix Score Microscopic Scoring (Micronuclei or Aberrations) Fix->Score Data Data Analysis Score->Data End End: Report Results Data->End

Caption: Experimental workflow for in vitro aneuploidy assessment.

G cluster_0 Compound cluster_1 Primary Mechanism cluster_2 Aneugenic Potential This compound This compound (DES dimethyl ether) NoMT No Significant Microtubule Disruption This compound->NoMT DES Diethylstilbestrol (DES) MT Microtubule Disruption DES->MT DNA DNA Adduct Formation (via Quinone Metabolite) DES->DNA Nocodazole Nocodazole Nocodazole->MT Inactive Inactive NoMT->Inactive Active Active MT->Active DNA->Active Contributes to Genotoxicity

References

Safety Operating Guide

Navigating the Safe Disposal of Dimestrol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. Dimestrol, a synthetic nonsteroidal estrogen, requires meticulous handling and disposal due to its potential health and environmental hazards. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with regulatory standards and safety protocols to build a foundation of trust and provide value beyond the product itself.

Hazard Profile and Regulatory Framework

This compound, also known as diethylstilbestrol dimethyl ether, is chemically related to diethylstilbestrol, a known endocrine disruptor and potential carcinogen.[1] Safety Data Sheets (SDS) for related compounds like Dienestrol indicate that these substances may cause cancer and are suspected of damaging fertility or the unborn child.[2] Therefore, this compound waste must be managed as hazardous pharmaceutical waste.

The primary regulatory bodies governing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[3][4][5] It is crucial to adhere to both federal and any more stringent state or local regulations.[3]

Quantitative Data on Related Compounds

PropertyDienestrolDiethylstilbestrol
Molecular Weight 266.33 g/mol [2]268.35 g/mol
Physical State Solid[2]Powder Solid[6]
Solubility in Water Soluble[2]Insoluble
Melting Point Not Available169 - 175 °C[6]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A buttoned lab coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.[7]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

Step-by-Step Disposal Procedure

The recommended and standard procedure for the disposal of this compound is through a licensed hazardous waste management service, with high-temperature incineration being the preferred method.[8]

  • Waste Identification and Segregation:

    • Identify all waste materials contaminated with this compound. This includes unused or expired product, empty containers, and contaminated laboratory supplies such as gloves, weighing paper, and pipette tips.

    • Segregate this hazardous waste into a designated, clearly labeled, and sealable container. The container must be compatible with the chemical.

    • Crucially, do not mix this compound waste with non-hazardous waste. [8]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a secure, designated, and well-ventilated area.[7][8]

    • The storage area should have secondary containment to prevent spills.

    • Keep the container tightly closed except when adding waste.[7][8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[8]

    • Provide the disposal company with the Safety Data Sheet (SDS) for a related compound if one for this compound is not available, clearly indicating the nature of the waste.[8]

    • Ensure the disposal is conducted in accordance with all federal, state, and local regulations.[2][8]

  • Documentation:

    • Maintain meticulous records of the amount of this compound waste generated and the date of disposal.[8]

    • Retain all copies of waste manifests and any other documentation provided by the hazardous waste disposal company.[8]

Prohibited Disposal Methods:

  • Do not flush this compound down the drain. This is strictly prohibited for hazardous waste pharmaceuticals as it contaminates water supplies.[5][9]

  • Do not dispose of this compound in the regular trash. [10]

Disposal Workflow Diagram

Dimestrol_Disposal_Workflow cluster_0 This compound Disposal Process A Step 1: Identify & Segregate This compound Waste B Step 2: Accumulate & Store in Labeled Container A->B C Step 3: Contact EHS/ Waste Disposal Service B->C D Step 4: Professional Collection & Transport C->D E Step 5: High-Temperature Incineration D->E F Step 6: Document Disposal (Manifest) E->F

Caption: A logical workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Dimestrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent synthetic estrogens like Dimestrol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and compliant research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent estrogenic compounds.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with compatible, chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquids or airborne particles.
Face Protection Face shield, worn in conjunction with goggles.Recommended when there is a significant risk of splashes or aerosol generation.
Lab Coat Disposable, solid-front, back-closing lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling powders outside of a containment system.Minimizes inhalation of airborne particles.

Operational Plan: From Receipt to Use

A clear operational plan ensures that this compound is handled safely at every stage of the research process.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Transport: Use a secondary, sealed, and labeled container when transporting this compound within the facility.

  • Storage: Store in a well-ventilated, designated, and locked area away from incompatible materials. The storage container should be clearly labeled with the chemical name and hazard warnings.

Handling and Preparation
  • Designated Area: All handling of this compound, especially weighing of the solid form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent contamination of the general laboratory space.

  • Weighing: Use a dedicated balance or place a protective covering on the balance pan.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate the immediate area and alert others.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill involves a powder.

  • Contain: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For powder spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean: Decontaminate the area using a suitable cleaning agent. A common procedure for decontaminating surfaces from estrogenic compounds involves an initial wash with a detergent solution, followed by a rinse.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste StreamDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (disposable) Collect in a designated, labeled hazardous waste container. This includes gloves, lab coats, pipette tips, etc.
Liquid Waste (solutions containing this compound) Collect in a sealed, labeled, and compatible hazardous waste container. Do not pour down the drain.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.

All hazardous waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

A Receiving & Inspection B Secure Storage A->B Intact Container C Preparation in Containment (Fume Hood) B->C Transport in Secondary Container D Experimentation C->D Prepared Material E Decontamination of Work Area D->E Post-Experiment F Waste Segregation D->F Waste Generated E->F Cleaned Area G Hazardous Waste Disposal F->G Properly Labeled Waste Containers

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimestrol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimestrol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。